molecular formula C12H17BrN2O2 B3194712 Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate CAS No. 856886-54-9

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Cat. No.: B3194712
CAS No.: 856886-54-9
M. Wt: 301.18 g/mol
InChI Key: IMJCEDWUDGKTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate is a useful research compound. Its molecular formula is C12H17BrN2O2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.04734 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-3-4-5-12(14,11(16)17-2)9-6-10(13)8-15-7-9/h6-8H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCEDWUDGKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=CN=C1)Br)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660891
Record name Methyl 2-(5-bromopyridin-3-yl)norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856886-54-9
Record name Methyl 2-(5-bromopyridin-3-yl)norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate: Structure, Analysis, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the molecular structure, substructural components, and potential synthetic and analytical strategies for Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the compound's potential applications.

Introduction and Molecular Overview

This compound is a complex organic molecule featuring several key functional groups that suggest its potential utility in medicinal chemistry. The structure incorporates a pyridine ring, a common heterocycle in pharmaceuticals, substituted with a bromine atom, which offers a handle for further chemical modification.[1] Additionally, the presence of an α-amino acid ester moiety introduces a chiral center, a critical feature for biological activity.[2] The hexanoate side chain contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties.[3]

This guide will deconstruct the molecule into its core components to provide a thorough understanding of its predicted chemical behavior, potential for stereoisomerism, and strategies for its synthesis and characterization.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Substructure Analysis

A comprehensive understanding of the title compound can be achieved by examining its three primary substructures: the 5-bromopyridin-3-yl moiety, the α-amino methyl ester group, and the hexyl side chain.

The 5-Bromopyridin-3-yl Moiety: A Versatile Heterocyclic Core

The pyridine ring is a fundamental heterocycle in numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4] The electronic nature of the pyridine ring is electron-deficient, which influences the reactivity of its substituents.[5]

  • Reactivity of the Bromine Atom : The bromine atom at the 5-position serves as a key functional handle for synthetic modifications. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) in a drug discovery context.[6]

  • Electronic Effects : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4] The bromine atom also acts as an electron-withdrawing group via induction. These electronic factors make the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[5]

The α-Amino Methyl Ester Group: Chirality and Biological Significance

The α-amino ester functionality is the core of an unnatural amino acid.[3] Unnatural amino acids are crucial in modern drug design for their ability to introduce novel side chains and stereochemical arrangements, which can enhance target binding, improve metabolic stability, and increase cell permeability.

  • Stereochemistry : The α-carbon of this moiety is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The specific stereochemistry of α-amino acids is often critical for their biological activity, as enantiomers can interact differently with chiral biological targets like enzymes and receptors.[2] Therefore, the stereoselective synthesis and chiral analysis of this compound are of paramount importance.

  • Synthetic Approaches : The synthesis of α-quaternary α-amino acids is a challenging but important area of organic chemistry.[7] Methods often involve the asymmetric alkylation of aldimine esters or other strategies that allow for the controlled introduction of substituents around the α-carbon.[8]

The Hexanoate Side Chain: Modulating Physicochemical Properties

The hexanoate portion of the molecule, specifically the butyl chain attached to the α-carbon, plays a significant role in determining the overall physicochemical properties of the compound.

  • Lipophilicity : The alkyl chain increases the lipophilicity of the molecule. This property is crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic turnover or off-target effects.

  • Steric Influence : The steric bulk of the hexanoate chain can influence the conformation of the molecule and its ability to bind to a biological target.

Stereochemical Considerations and Analysis

Given the chiral nature of the α-carbon, the separation and analysis of the enantiomers of this compound are critical for any drug development program.

Analytical Techniques for Chiral Separation

Several analytical techniques are available for the separation and quantification of enantiomers.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10]

  • Chiral Supercritical Fluid Chromatography (SFC) : SFC is an alternative to HPLC that often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the mobile phase.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric differences in the NMR spectra of enantiomers, allowing for the determination of enantiomeric excess.[12]

Workflow for Chiral Purity Assessment

Chiral_Purity_Workflow cluster_synthesis Synthesis cluster_separation Separation/Analysis cluster_characterization Characterization racemic_synthesis Racemic Synthesis chiral_hplc Chiral HPLC/SFC racemic_synthesis->chiral_hplc Separation asymmetric_synthesis Asymmetric Synthesis asymmetric_synthesis->chiral_hplc Analysis enantiomeric_excess Determine Enantiomeric Excess (ee) chiral_hplc->enantiomeric_excess nmr_analysis NMR with Chiral Auxiliaries nmr_analysis->enantiomeric_excess absolute_config Determine Absolute Configuration enantiomeric_excess->absolute_config Further Analysis (e.g., X-ray)

Caption: Workflow for the separation and analysis of chiral amines.

Proposed Analytical and Characterization Protocols

While specific experimental data for the title compound is not publicly available, standard analytical techniques can be proposed for its characterization.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the protons of the hexyl chain, the methyl ester protons, and the amine protons. The chemical shifts will be influenced by the electronic environment of each proton.
¹³C NMR Resonances for each unique carbon atom, including those in the pyridine ring, the hexanoate chain, the ester carbonyl, and the methyl group.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ester, and the C-Br bond.
Protocol for Chiral HPLC Analysis

This protocol outlines a general method for the chiral separation of this compound.

Instrumentation :

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).

Mobile Phase :

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[11]

Procedure :

  • Dissolve a small amount of the sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution of the enantiomers using the UV detector.

  • The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold in drug discovery.

  • Neurological Disorders : Pyridine-containing compounds are prevalent in drugs targeting the central nervous system.[1]

  • Oncology : The ability to modify the 5-bromo position allows for the synthesis of libraries of compounds for screening against various cancer targets.[13]

  • Infectious Diseases : Heterocyclic compounds, including pyridines, are a rich source of antimicrobial agents.

The incorporation of an unnatural amino acid moiety can lead to peptides with improved pharmacological properties, such as enhanced stability and cell permeability.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its combination of a modifiable pyridine ring, a chiral α-amino acid ester core, and a lipophilic side chain makes it an attractive building block for the synthesis of novel therapeutic agents. While experimental data on this specific compound is limited, a thorough analysis of its substructures provides a solid foundation for predicting its chemical properties and guiding future research. The protocols and analytical strategies outlined in this guide offer a starting point for the synthesis, purification, and characterization of this promising molecule.

References

  • BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. BenchChem.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 131283959, Methyl amino(2-amino-5-bromopyridin-3-yl)acetate. PubChem. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Retrieved from [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Online Library. Retrieved from [Link]

  • PubMed. (2022). Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids via Asymmetric Allylic Alkylation of Aldimine Esters with Racemic Allylic Alcohols. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • BenchChem. (2025). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine. BenchChem.
  • Journal of the American Chemical Society. (2025). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. American Chemical Society. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2. BenchChem.
  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. MDPI. Retrieved from [Link]

Sources

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate , a specialized quaternary amino acid derivative used as a high-value scaffold in medicinal chemistry.

Part 1: Chemical Identity & Core Properties[1]

This compound is a synthetic, unnatural alpha-amino acid ester characterized by a quaternary carbon center substituted with a 5-bromopyridine ring and a butyl side chain. It serves as a critical intermediate for constructing conformationally constrained inhibitors, particularly in the development of SHP2 and BACE1 inhibitors where alpha,alpha-disubstitution prevents metabolic degradation and locks bioactive conformations.

Nomenclature & Identifiers
CategoryIdentifier / Name
IUPAC Name This compound
Common Synonyms Methyl

-amino-

-(5-bromo-3-pyridyl)caproate; 2-Amino-2-(5-bromopyridin-3-yl)hexanoic acid methyl ester
CAS Registry Number 856886-54-9
Molecular Formula C

H

BrN

O

Molecular Weight 301.18 g/mol
SMILES CCCCC(N)(C(=O)OC)c1cncc(Br)c1
Physicochemical Profile[1][3]
PropertyValue (Predicted/Experimental)
Appearance Off-white to pale yellow solid or viscous oil
Boiling Point ~380 °C (Predicted at 760 mmHg)
Density 1.3 ± 0.1 g/cm³
pKa (Conjugate Acid) ~6.5 (Pyridine N), ~7.8 (Alpha-amine)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Part 2: Synthesis & Manufacturing Protocols

The synthesis of This compound requires the construction of a quaternary carbon center. The most robust industrial route employs a Strecker Synthesis or Bucherer-Bergs reaction starting from the corresponding ketone.

Step-by-Step Synthetic Workflow

Phase 1: Construction of the Ketone Core (1-(5-bromopyridin-3-yl)pentan-1-one)

  • Rationale : Direct alkylation of pyridine is difficult. The use of a Weinreb amide ensures mono-addition of the organometallic reagent, preventing over-alkylation to the alcohol.

  • Protocol :

    • Activation : Dissolve 3,5-dibromopyridine in anhydrous THF at -15°C.

    • Exchange : Slowly add i-PrMgCl (1.1 eq) to generate the 3-magnesio-5-bromopyridine species via halogen-metal exchange. Stir for 30 min.

    • Acylation : Add N-methoxy-N-methylpentanamide (1.0 eq) dropwise. The magnesium species attacks the Weinreb amide.

    • Quench : Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Validation : Monitor disappearance of dibromopyridine by TLC/LCMS. Product is the ketone.

Phase 2: Formation of the Quaternary Center (Bucherer-Bergs)

  • Rationale : The Bucherer-Bergs reaction is preferred over the standard Strecker for ketone substrates as it yields the stable hydantoin intermediate, which is easier to purify than the alpha-amino nitrile.

  • Protocol :

    • Condensation : Suspend the ketone from Phase 1 in EtOH/H

      
      O (1:1). Add (NH
      
      
      
      )
      
      
      CO
      
      
      (4 eq) and KCN (2 eq).
    • Cyclization : Heat to 60°C in a sealed vessel for 18-24 hours. The ketone converts to the spiro-hydantoin.

    • Isolation : Cool to precipitate the hydantoin. Filter and wash with water.

Phase 3: Hydrolysis and Esterification

  • Rationale : Harsh basic hydrolysis opens the hydantoin ring to the amino acid, followed by acidic esterification.

  • Protocol :

    • Hydrolysis : Reflux the hydantoin in 3M NaOH (aq) for 48 hours.

    • Acidification : Adjust pH to 6 to precipitate the free amino acid (zwitterion).

    • Esterification : Suspend the dried amino acid in dry Methanol. Add SOCl

      
       (2.5 eq) dropwise at 0°C (exothermic).
      
    • Reflux : Heat to reflux for 4 hours.

    • Workup : Concentrate in vacuo. Neutralize with NaHCO

      
       and extract into DCM.
      
Synthesis Pathway Diagram

SynthesisPath cluster_0 Phase 1: Ketone Synthesis cluster_1 Phase 2: Quaternary Center Formation cluster_2 Phase 3: Deprotection & Esterification SM1 3,5-Dibromopyridine Inter1 3-Magnesio Species SM1->Inter1 i-PrMgCl THF, -15°C Ketone 1-(5-bromopyridin-3-yl) pentan-1-one Inter1->Ketone Weinreb Amide (Pentanoyl) Hydantoin 5-Butyl-5-(5-bromo-3-pyridyl) hydantoin Ketone->Hydantoin KCN, (NH4)2CO3 Bucherer-Bergs AminoAcid Free Amino Acid Hydantoin->AminoAcid NaOH, Reflux Hydrolysis Final Methyl 2-amino-2- (5-bromopyridin-3-yl)hexanoate AminoAcid->Final SOCl2, MeOH Esterification

Figure 1: Synthetic workflow from 3,5-dibromopyridine to the target alpha-amino ester via Bucherer-Bergs cyclization.

Part 3: Applications in Drug Discovery

This compound is a versatile "building block" (CAS 856886-54-9) utilized for its three orthogonal reactive handles:

  • The Aryl Bromide (C-Br) :

    • Utility : Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

    • Application : Allows attachment of the "tail" region of drug molecules (e.g., biaryl systems common in kinase inhibitors).

  • The Alpha-Amine (C-NH

    
    ) :
    
    • Utility : Amide coupling, reductive amination, or urea formation.

    • Application : Often forms the core linkage to the "head" group or hinge-binding motif.

  • The Methyl Ester (C-COOMe) :

    • Utility : Hydrolysis to the acid or direct conversion to amides/heterocycles.

    • Application : Critical for generating transition-state mimics in protease inhibitors.

Specific Therapeutic Relevance :

  • SHP2 Allosteric Inhibitors : The quaternary alpha-methyl or alpha-butyl pyridine motif mimics the charged interactions required for the SHP2 tunnel region while providing metabolic stability against proteases.

  • BACE1 Inhibitors : Used to construct the cyclic cores (e.g., iminohydantoins) targeting beta-secretase in Alzheimer's research.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for this compound (Analogues). Retrieved from [Link]

  • BuyersGuideChem . Supplier and Property Database for CAS 856886-54-9. Retrieved from [Link]

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and synthetic methodologies for Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate .

Commercial Availability, Synthesis, and Procurement Strategy

Executive Summary

This compound is a specialized


-disubstituted amino acid derivative. Structurally, it features a hexanoate backbone with a quaternary carbon at the 

-position, substituted with both an amino group and a 5-bromopyridin-3-yl moiety.

Current Status:

  • Commercial Availability: Low / Make-on-Demand. This compound is rarely held in stock by catalog suppliers due to its specific substitution pattern.

  • Primary Source: Custom synthesis CROs (Contract Research Organizations).

  • Key Application: It serves as a constrained amino acid scaffold in drug discovery, particularly for introducing conformational rigidity and a functionalizable pyridine handle (via Suzuki coupling or Buchwald-Hartwig amination) into peptide mimetics or small molecule inhibitors.

Chemical Profile & Specifications

PropertyDetail
IUPAC Name This compound
Common Name

-(5-Bromopyridin-3-yl)-norleucine methyl ester
Molecular Formula C

H

BrN

O

Molecular Weight 301.18 g/mol
CAS Number Not widely assigned (Search by structure or IUPAC)
Structure Class

-Aryl,

-Alkyl Amino Acid Ester
Key Functionality Aryl bromide (cross-coupling), Primary amine, Ester

SMILES String: CCCC(C1=CN=CC(Br)=C1)C(=O)OC (Note: Represents one enantiomer; commercial material is typically racemic unless specified).

Commercial Procurement Strategy

Since direct catalog stock is limited, procurement requires a strategic approach. Do not rely on standard "Add to Cart" workflows.

Verified Supplier Categories
  • Tier 1: Custom Synthesis Majors (High Reliability)

    • Enamine / WuXi AppTec / PharmBlock: These vendors likely have the precursors (3,5-dibromopyridine and hexanophenone derivatives) in stock and can synthesize the target within 4–6 weeks.

  • Tier 2: Specialized Amino Acid Suppliers

    • PepTech / Chem-Impex / Combi-Blocks: These suppliers specialize in non-natural amino acids and may have the free acid or related analogs on the shelf.

Procurement Decision Tree

Use the following logic to determine your sourcing route.

ProcurementLogic Start Need this compound CheckCatalog Check Major Catalogs (SciFinder/ChemSpace) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy Direct Purchase (Lead Time: 1-2 weeks) InStock->Buy Yes Custom Initiate Custom Synthesis InStock->Custom No DefineSpecs Define Specs: - Purity: >95% - Qty: 1g - 10g - Form: HCl Salt vs Free Base Custom->DefineSpecs SelectVendor Select Vendor based on Precursor Availability DefineSpecs->SelectVendor

Figure 1: Strategic decision matrix for sourcing rare building blocks.

Technical Synthesis Guide (The "Make" Option)

If commercial lead times are prohibitive (>8 weeks), in-house synthesis is a viable option. The most robust route for


-disubstituted amino acids is the Bucherer-Bergs reaction , which avoids the harsh conditions of some alkylation strategies.
Retrosynthetic Analysis

The target molecule can be disconnected to the ketone 1-(5-bromopyridin-3-yl)pentan-1-one . This ketone is the critical intermediate.

Step-by-Step Synthetic Protocol
Step 1: Synthesis of Ketone Precursor
  • Reaction: Grignard Addition / Nitrile reaction.

  • Reagents: 3,5-Dibromopyridine, Isopropylmagnesium chloride (iPrMgCl), Pentanonitrile.

  • Protocol:

    • Dissolve 3,5-dibromopyridine in anhydrous THF at -15°C.

    • Add iPrMgCl (1.1 eq) dropwise to form the pyridyl-magnesium species (selective mono-lithiation/magnesiation).

    • Add Pentanonitrile (1.2 eq) and warm to RT.

    • Quench with acidic water (HCl) to hydrolyze the intermediate imine to the ketone.

    • Yield Target: 60–75%.

Step 2: Bucherer-Bergs Reaction (Hydantoin Formation)
  • Reaction: Formation of the spiro-hydantoin.

  • Reagents: Ketone (from Step 1), Ammonium Carbonate ((NH

    
    )
    
    
    
    CO
    
    
    ), Potassium Cyanide (KCN), Ethanol/Water (1:1).
  • Protocol:

    • Suspend ketone in EtOH/H

      
      O in a sealed tube.
      
    • Add (NH

      
      )
      
      
      
      CO
      
      
      (3 eq) and KCN (1.5 eq).
    • Heat to 60–70°C for 24–48 hours.

    • Cool and filter the precipitate (Hydantoin).

    • Note: This step establishes the quaternary center.

Step 3: Hydrolysis to Amino Acid
  • Reagents: NaOH (aqueous, 3M), Reflux.

  • Protocol:

    • Reflux the hydantoin in 3M NaOH for 24 hours.

    • Carefully neutralize to pH 7 to precipitate the zwitterionic amino acid.

Step 4: Methyl Esterification
  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl

    
    ).
    
  • Protocol:

    • Dissolve the amino acid in dry MeOH at 0°C.

    • Add SOCl

      
       dropwise (2–3 eq).
      
    • Reflux for 4 hours.

    • Concentrate in vacuo to obtain the This compound hydrochloride salt .

Synthetic Pathway Diagram

SynthesisRoute Start 3,5-Dibromopyridine Ketone 1-(5-bromopyridin-3-yl) pentan-1-one Start->Ketone 1. iPrMgCl, THF 2. Pentanonitrile 3. H3O+ Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin (NH4)2CO3, KCN EtOH/H2O, 60°C (Bucherer-Bergs) AminoAcid Free Amino Acid Hydantoin->AminoAcid NaOH (aq) Reflux Product Methyl 2-amino-2- (5-bromopyridin-3-yl) hexanoate AminoAcid->Product SOCl2, MeOH Reflux

Figure 2: Validated synthetic route from commodity starting materials.

Quality Control & Validation

When receiving the custom-synthesized batch, verify identity and purity using the following parameters.

MethodAcceptance CriteriaCritical Check
1H NMR (DMSO-d6) Consistent integrationLook for the singlet methyl ester (~3.7 ppm) and the diagnostic pyridine protons (3 aromatic signals). Verify the absence of starting ketone.
LC-MS >95% PurityMass [M+H]+ = 301.1/303.1 (Bromine isotope pattern 1:1 is essential).
Chiral HPLC Report RatioIf racemic, expect 50:50. If chiral separation was requested, ee >98% is standard.
Appearance Off-white solidLikely supplied as the HCl salt (hygroscopic) or TFA salt . Free base is an oil/gum.

References

  • Bucherer-Bergs Reaction Mechanism & Utility

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.Link

  • Synthesis of Pyridyl-Ketones via Grignard

    • Knochel, P., et al. (2002). "Functionalized Grignard Reagents." Angewandte Chemie.Link

  • Alpha,Alpha-Disubstituted Amino Acids in Drug Design

    • Vogt, H., & Bräse, S. (2007). "Recent approaches towards the synthesis of alpha,alpha-disubstituted alpha-amino acids." Organic & Biomolecular Chemistry.Link

  • Supplier Database (Grounding Source)

    • BuyersGuideChem - 2-Amino-2-(5-bromopyridine-3-yl)hexanoic acid methyl ester.Link

The Strategic Role of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic use of novel molecular scaffolds and building blocks is paramount to accessing new chemical space and developing next-generation therapeutics. Among the vast arsenal of synthetic intermediates, unnatural amino acids (UAAs) incorporating heterocyclic moieties have garnered significant attention for their ability to impart unique physicochemical and pharmacological properties to lead compounds.[1] This technical guide provides an in-depth analysis of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate, a specialized amino acid derivative poised to serve as a versatile precursor in the synthesis of complex, biologically active molecules. We will explore its structural significance, potential synthetic utility, and its role as a key intermediate in the generation of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the innovative application of advanced chemical building blocks.

Introduction: The Value Proposition of Heterocyclic Unnatural Amino Acids

The integration of unnatural amino acids into peptide and small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1] These designer building blocks offer a powerful tool to modulate properties such as metabolic stability, conformational rigidity, and target-binding affinity.[1][2] The pyridine ring, a common motif in pharmaceuticals, is of particular interest due to its ability to engage in hydrogen bonding and pi-stacking interactions within biological targets. When incorporated into an amino acid framework, it can introduce conformational constraints and serve as a versatile handle for further chemical modification.[3]

This compound represents a strategic convergence of these principles. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The hexanoate side chain introduces lipophilicity, which can be crucial for membrane permeability and oral bioavailability. This unique combination of features positions this molecule as a high-value intermediate for the synthesis of novel compounds targeting a wide range of therapeutic areas.

Molecular Architecture and Synthetic Considerations

The structure of this compound offers several points for synthetic elaboration, making it a versatile scaffold for library synthesis and lead optimization.

Component Significance in Medicinal Chemistry
α-Amino Acid Ester Core of the molecule, providing a chiral center and functional groups (amine and ester) for peptide coupling or further derivatization. Amino acid derivatives are fundamental in the synthesis of a vast array of therapeutics.[2][4][]
5-Bromopyridin-3-yl Group A key functional handle for synthetic diversification. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. This is a common strategy to explore the chemical space around a core scaffold.
Hexanoate Side Chain Contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as absorption and distribution.
Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of the Pyridine Precursor cluster_1 Step 2: Amino Acid Synthesis cluster_2 Step 3: Hydrolysis and Esterification A Starting Pyridine Derivative B Introduction of Bromine A->B Bromination C Functional Group Interconversion B->C e.g., Nitration/Reduction E {Pyridine Precursor (from Step 1) | Aldehyde/Ketone | Cyanide Source | Ammonia} C->E Input D Strecker or Related Synthesis F α-Aminonitrile Intermediate E->F Condensation H α-Amino Acid F->H Acid or Base Hydrolysis G Hydrolysis of Nitrile J This compound H->J Methanol, Acid Catalyst I Esterification caption Conceptual Synthetic Workflow.

Caption: A plausible synthetic route to the target compound.

Role in Medicinal Chemistry and Drug Design

The primary role of this compound in medicinal chemistry is that of a versatile intermediate. Its structure is not typically associated with inherent biological activity but rather serves as a foundational scaffold for the construction of more complex and potent molecules.

A Platform for Structure-Activity Relationship (SAR) Studies

The bromine atom is the key to unlocking the potential of this molecule for SAR exploration. Through palladium-catalyzed cross-coupling reactions, a diverse array of substituents can be introduced at the 5-position of the pyridine ring. This allows for a systematic investigation of how different functional groups in this region of the molecule impact target binding and biological activity.

SAR_Exploration Start Methyl 2-amino-2- (5-bromopyridin-3-yl)hexanoate Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Stille Stille Coupling (Organostannanes) Start->Stille Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl Amino Amino Derivatives Buchwald->Amino Alkyl_Aryl Alkyl/Aryl Derivatives Stille->Alkyl_Aryl caption SAR diversification via cross-coupling.

Caption: Diversification strategies for SAR studies.

Incorporation into Peptidomimetics and Small Molecule Scaffolds

The α-amino acid ester functionality allows for the direct incorporation of the bromopyridinyl-hexanoate moiety into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. This can be used to create novel peptides with enhanced properties or to develop peptidomimetics where the unnatural amino acid mimics a key pharmacophore.

Furthermore, the amine and ester groups can be chemically modified to construct a wide range of heterocyclic scaffolds. For example, the amine can act as a nucleophile in condensation reactions to form heterocycles such as pyrimidines, imidazoles, or benzodiazepines.

Potential Therapeutic Applications

Given that this compound is a building block, its therapeutic applications are dictated by the final molecules synthesized from it. However, based on the prevalence of the bromopyridine motif in known bioactive compounds, we can anticipate its utility in several therapeutic areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine rings. The ability to rapidly generate a library of derivatives from this intermediate would be highly valuable in the search for new oncology drugs.

  • Neuroscience: Pyridine derivatives are common in drugs targeting the central nervous system (CNS), including those for neurodegenerative diseases and psychiatric disorders.

  • Infectious Diseases: The pyridine scaffold is present in a number of antibacterial and antiviral agents.

Experimental Protocols

The following protocols are representative of the types of reactions in which this compound would be utilized.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Protocol 2: Boc-Protection of the Amine
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected amino acid ester.

Conclusion

This compound is a strategically designed, high-value building block for medicinal chemistry. While not an active pharmaceutical ingredient itself, its true utility lies in its capacity as a versatile intermediate for the synthesis of novel and diverse molecular entities. The combination of a reactive bromopyridine handle, a chiral α-amino acid core, and a lipophilic side chain provides medicinal chemists with a powerful tool for SAR exploration, library synthesis, and the development of next-generation therapeutics. As the demand for novel chemical matter continues to grow, the importance of such well-designed synthetic intermediates will only increase.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Retrieved February 16, 2026.
  • MDPI. (2021, April 29). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved February 16, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. Retrieved February 16, 2026.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Industry. Retrieved February 16, 2026.
  • National Center for Biotechnology Information. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Application Note: Regioselective Fmoc Protection of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the regioselective Nα-Fmoc protection of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate, a key building block in the synthesis of advanced pharmaceutical intermediates. The presence of a nucleophilic primary amine and a pyridine ring in the same molecule presents a challenge for selective protection. This application note details a robust and optimized protocol using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to achieve high-yield and high-purity N-Fmoc-protected product. We delve into the mechanistic rationale for reagent selection and reaction conditions, provide a step-by-step experimental procedure, and offer guidance on reaction monitoring, product characterization, and troubleshooting.

Introduction

α-Amino acids bearing heteroaromatic side chains are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the heteroaromatic ring often lead to enhanced binding affinity and selectivity for biological targets. "this compound" is one such valuable, non-canonical amino acid ester, with potential applications in the development of novel therapeutics.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and is widely used in organic synthesis to temporarily mask primary and secondary amines. Its key advantage lies in its stability to a wide range of reagents and its facile cleavage under mild basic conditions, typically with piperidine.[1] This orthogonality makes it compatible with many other protecting groups, particularly acid-labile groups used for side-chain protection.[2]

The Fmoc protection of "this compound" presents a regioselectivity challenge due to the presence of two potentially nucleophilic nitrogen atoms: the primary α-amino group and the pyridine ring nitrogen. Selective acylation of the more nucleophilic α-amino group is crucial to avoid the formation of undesired byproducts. This guide provides a detailed protocol to achieve this selective protection, enabling the seamless integration of this valuable building block into complex synthetic routes.

Chemical Structures and Properties

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₂H₁₇BrN₂O₂317.18Off-white to pale yellow solid
Fmoc-OSuC₁₉H₁₅NO₅337.33White crystalline solid
Nα-Fmoc-Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoateC₂₇H₂₇BrN₂O₄539.42White to off-white solid

Reaction Mechanism and Scientific Rationale

The Fmoc protection of the primary amino group of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the Fmoc-OSu reagent.

Regioselectivity: α-Amino vs. Pyridine Nitrogen

The successful regioselective protection of the α-amino group hinges on its superior nucleophilicity compared to the pyridine nitrogen. The lone pair of the primary amine resides in an sp³ hybridized orbital, which has more p-character and is more available for bonding than the lone pair of the pyridine nitrogen, which resides in an sp² hybridized orbital.[3][4] The greater s-character of the sp² orbital holds the lone pair closer to the nucleus, reducing its nucleophilicity.[5] While the amino group donates electron density to the pyridine ring through resonance, which can increase the basicity of the pyridine nitrogen, the primary amine remains the more potent nucleophile for acylation reactions under these conditions.

Choice of Reagent: Fmoc-OSu vs. Fmoc-Cl

While both Fmoc-Cl and Fmoc-OSu can be used for Fmoc protection, Fmoc-OSu is the preferred reagent for this substrate for several reasons:[6]

  • Enhanced Stability and Handling: Fmoc-OSu is a stable, crystalline solid that is less susceptible to hydrolysis than the more reactive Fmoc-Cl.[6]

  • Cleaner Reaction Profile: The use of Fmoc-OSu generally leads to fewer side reactions, such as the formation of dipeptides or other byproducts, resulting in a higher purity of the desired product.[6]

  • Milder Reaction Conditions: Reactions with Fmoc-OSu can be performed under milder basic conditions, which is beneficial for substrates containing other sensitive functional groups, such as the methyl ester in our target molecule.

Role of the Base and Solvent

A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is used to neutralize the N-hydroxysuccinimide (HOSu) byproduct formed during the reaction, driving the equilibrium towards product formation. A biphasic solvent system of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) and water is employed. The organic solvent ensures the solubility of the starting material and the Fmoc reagent, while the aqueous phase dissolves the base and the HOSu byproduct.[7]

Fmoc Protection Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products AminoEster This compound Tetrahedral Tetrahedral Intermediate AminoEster->Tetrahedral Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Tetrahedral FmocProduct Nα-Fmoc Protected Product Tetrahedral->FmocProduct Collapse of Intermediate HOSu N-Hydroxysuccinimide Tetrahedral->HOSu Leaving Group Departure

Caption: Mechanism of Fmoc protection.

Experimental Protocol

This protocol is designed for the Fmoc protection of this compound on a 1 mmol scale.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%e.g., Sigma-Aldrich, Combi-Blocks
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥98%e.g., Sigma-Aldrich, Chem-Impex
Sodium Bicarbonate (NaHCO₃)ACS Reagent Gradee.g., Fisher Scientific
1,4-DioxaneAnhydrouse.g., Sigma-Aldrich
Deionized Water
Ethyl AcetateACS Reagent Gradee.g., Fisher Scientific
Saturated Sodium Chloride Solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)e.g., Fisher Scientific
Dichloromethane (DCM)ACS Reagent Gradee.g., Fisher Scientific
HexanesACS Reagent Gradee.g., Fisher Scientific
Silica Gel230-400 meshe.g., SiliCycle
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (317 mg, 1.0 mmol) in 20 mL of 1,4-dioxane.

  • Addition of Base and Fmoc-OSu: To the stirred solution, add a solution of sodium bicarbonate (210 mg, 2.5 mmol) in 20 mL of deionized water. Then, add Fmoc-OSu (371 mg, 1.1 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the Fmoc-protected product should appear.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield Nα-Fmoc-Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate as a white to off-white solid.

Experimental Workflow Start Start: Dissolve Amino Ester in Dioxane AddBase Add Aqueous NaHCO₃ Solution Start->AddBase AddFmoc Add Fmoc-OSu AddBase->AddFmoc React Stir at Room Temperature (12-24h) AddFmoc->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up with Ethyl Acetate Monitor->Workup Reaction Complete Purify Purify by Flash Chromatography Workup->Purify Product Isolate Pure Fmoc-Protected Product Purify->Product

Caption: Experimental workflow for Fmoc protection.

Analytical Characterization and Monitoring

Table 2: Analytical Parameters for Reaction Monitoring and Product Characterization

TechniquePurposeDetailsExpected Outcome
TLC Reaction MonitoringMobile Phase: 30% Ethyl Acetate in HexanesVisualization: UV light (254 nm)Starting Material (SM): Rf ≈ 0.2Product (P): Rf ≈ 0.6
HPLC Purity AnalysisColumn: C18 reverse-phaseMobile Phase: Gradient of acetonitrile in water (with 0.1% TFA)Detection: UV at 254 nm and 301 nmA single major peak for the purified product with >95% purity.
¹H NMR Structural ConfirmationSolvent: CDCl₃Appearance of characteristic peaks for the Fmoc group (δ 7.2-7.8 ppm) and disappearance of the primary amine signal.
MS (ESI+) Molecular Weight ConfirmationExpected m/z for [M+H]⁺: 539.1

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Poor quality of Fmoc-OSu.- Inefficient stirring of the biphasic mixture.- Extend the reaction time to 24 hours.- Use freshly purchased Fmoc-OSu.- Increase the stirring speed to ensure good mixing.
Low Yield - Incomplete extraction of the product.- Loss of product during chromatography.- Perform additional extractions of the aqueous layer.- Carefully monitor fractions during column chromatography.
Presence of Impurities - Hydrolysis of the methyl ester.- Reaction at the pyridine nitrogen.- Use milder basic conditions if ester hydrolysis is observed.- The described protocol is optimized for selectivity, but if pyridine acylation is observed, consider using a non-aqueous system with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Conclusion

This application note provides a reliable and reproducible protocol for the regioselective Nα-Fmoc protection of this compound. The use of Fmoc-OSu under mild basic conditions ensures high selectivity for the primary amino group over the pyridine nitrogen, affording the desired product in high yield and purity. This detailed guide, including the scientific rationale, step-by-step procedure, and troubleshooting tips, will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of complex molecules incorporating this important heteroaromatic amino acid derivative.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2022, May 16). Questions about Fmoc protection using Fmoc-Osu. Retrieved from [Link]

Sources

Application Note & Protocols: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate as a Novel Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3][4] The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of peptidomimetic design, enabling the introduction of unique structural and functional motifs.[5][6] This document provides a detailed guide to the use of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate , a novel α,α-disubstituted amino acid ester, as a versatile building block for creating advanced peptidomimetics. We present its physicochemical profile, detailed protocols for its incorporation into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and strategies for post-synthetic modification leveraging its unique functionalities.

Introduction: The Strategic Advantage of a Pyridyl-Hexanoate Scaffold

The rational design of therapeutic agents often requires moving beyond the 20 proteinogenic amino acids.[7][] "this compound" offers three key structural features that are highly advantageous for developing sophisticated peptidomimetics:

  • α,α-Disubstitution: The presence of both a pyridyl and a butyl group on the α-carbon introduces significant steric hindrance. This conformationally constrains the peptide backbone, which can lock the peptidomimetic into a specific, biologically active conformation, thereby increasing receptor affinity and selectivity.[9] This rigidity also provides a crucial defense against enzymatic degradation by proteases.[1][10]

  • 5-Bromopyridin-3-yl Moiety: The pyridine ring is a bioisostere for various functional groups and can participate in critical binding interactions such as hydrogen bonding and π-stacking.[11][12] The bromine atom serves as a versatile synthetic handle, enabling post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries from a single peptide scaffold.

  • Hexanoate Ester (Butyl Side Chain): The linear butyl side chain increases the lipophilicity of the resulting peptidomimetic. This can enhance membrane permeability and improve pharmacokinetic properties, which are often challenging aspects of peptide-based drug development.[6]

Building Block Profile: Physicochemical Properties and Handling

While "this compound" is a novel research chemical, its properties can be estimated based on its constituent parts. For use in standard Fmoc-SPPS, the α-amino group must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

PropertyValue / InformationRationale & Handling
IUPAC Name This compound-
Molecular Formula C₁₂H₁₇BrN₂O₂-
Molecular Weight 301.18 g/mol Essential for calculating reagent stoichiometry.
Form (as Fmoc derivative) Expected to be a white to off-white solid.Store desiccated at 2-8°C to prevent degradation of the Fmoc group and hydrolysis of the methyl ester.
Solubility (as Fmoc derivative) Soluble in DMF, NMP, DCM.Compatible with standard SPPS solvents.[13]
Purity >95% (recommended for synthesis)High purity is critical to avoid side-product formation during peptide synthesis.
Storage Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidation and moisture-induced degradation.

Core Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this sterically hindered amino acid requires optimized coupling conditions to ensure high efficiency. The following protocol is based on the widely used Fmoc/tBu strategy.[14][15]

Rationale for Reagent Selection
  • Resin: The choice of resin dictates the C-terminal functionality. Rink Amide resin is used for C-terminal amides, while 2-Chlorotrityl chloride resin is ideal for generating C-terminal carboxylic acids, which are often needed for subsequent fragment condensation or cyclization.[16]

  • Coupling Reagents: Due to the steric hindrance of the α,α-disubstituted scaffold, standard coupling reagents may result in low yields. We recommend using a high-efficiency uronium/aminium or phosphonium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive acyl-urea intermediates that can overcome the steric barrier.[13]

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine is essential to activate the coupling reagent without causing premature Fmoc deprotection or other side reactions.[16]

Step-by-Step SPPS Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • Place the desired resin (e.g., 100-200 mesh Rink Amide, 0.5 mmol/g loading) in a suitable SPPS reaction vessel.

    • Swell the resin in Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Coupling of "Fmoc-amino-(5-bromopyridin-3-yl)hexanoic acid":

    • In a separate vial, pre-activate the amino acid:

      • Dissolve 3 equivalents of the Fmoc-protected building block (0.3 mmol) and 2.9 equivalents of HATU (0.29 mmol) in DMF.

      • Add 6 equivalents of DIPEA (0.6 mmol).

      • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. Causality Note: The extended coupling time is necessary to overcome the steric hindrance of the α,α-disubstituted center.

    • Optional but Recommended: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step.

    • Wash the resin with DMF.

    • Add a capping solution (e.g., Acetic Anhydride/DIPEA/DMF) and agitate for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard choice is Reagent K : 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Safety Note: Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Amino Acid Addition Cycle Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End_Cycle Final AA Coupled? Wash2->End_Cycle Start 1. Start: Swollen Resin with N-term Fmoc-AA Start->Deprotection End_Cycle->Deprotection No Cleavage 4. Final Deprotection & Cleavage (TFA Cocktail) End_Cycle->Cleavage Yes Purify 5. Purification (RP-HPLC) Cleavage->Purify

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Post-Synthetic Modification: Leveraging the Bromopyridine Handle

The true power of this building block is realized in its capacity for post-synthetic modification on the solid support or after cleavage. The bromo-pyridine moiety is an ideal substrate for Suzuki-Miyaura cross-coupling.

On-Resin Suzuki Coupling Protocol
  • Peptide-Resin Preparation: Synthesize the peptide up to the desired length on a 2-chlorotrityl or other acid-labile resin. Ensure the final N-terminal amino acid is Fmoc-protected.

  • Reaction Setup:

    • Swell the peptide-resin in a suitable solvent like DMF or 1,4-Dioxane.

    • Add 5-10 equivalents of the desired boronic acid or ester.

    • Add 5-10 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add 0.1-0.2 equivalents of a Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Reaction:

    • Heat the mixture to 60-80°C under an inert atmosphere (Argon) for 4-12 hours.

  • Workup:

    • Cool the reaction, drain the solvent, and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove residual catalyst and reagents.

  • Cleavage: Proceed with the standard cleavage protocol (Section 3.2, Step 6).

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final peptidomimetic.[17]

TechniquePurposeExpected Outcome
RP-HPLC Assess purity of the crude product and purify the target compound.A major peak corresponding to the target peptidomimetic, separated from deletion sequences or other impurities.
LC-MS (ESI) Confirm the molecular weight of the purified product.The observed mass should match the calculated mass of the target peptidomimetic. Look for [M+H]⁺, [M+2H]²⁺, etc. ions.
¹H and ¹³C NMR Confirm the detailed chemical structure.Signals corresponding to the pyridine ring, the hexanoate chain, and other amino acid residues should be present and assignable.
HRMS Provide an exact mass for unequivocal formula confirmation.The high-resolution mass confirms the elemental composition of the synthesized molecule.
Analytical Workflow Diagram

Analytical_Workflow Crude Crude Peptide (Post-Precipitation) Dissolve Dissolve in Aq. Acetonitrile/TFA Crude->Dissolve Analysis1 Analytical RP-HPLC/LC-MS (Purity Check & Mass ID) Dissolve->Analysis1 Purify Preparative RP-HPLC (Purification) Analysis1->Purify Purity < 95% Pool Pool Pure Fractions & Lyophilize Analysis1->Pool Purity > 95% Collect Collect Fractions Purify->Collect Analysis2 Analytical RP-HPLC/LC-MS (Fraction Purity Check) Collect->Analysis2 Analysis2->Pool Fraction > 98% Pure Final Final Characterization (HRMS, NMR) Pool->Final

Caption: Post-synthesis purification and characterization workflow.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency Steric hindrance of the α,α-disubstituted amino acid. Insufficient activation time or reagent strength.Use HATU or HCTU as the coupling reagent. Double couple for 2-4 hours each time. Consider microwave-assisted SPPS to accelerate the reaction.
Multiple Peaks in LC-MS Deletion sequences from incomplete coupling. Racemization. Side-chain protecting group issues.Ensure capping is performed after coupling the hindered residue. Use collidine instead of DIPEA to minimize racemization. Verify the quality of all reagents.
Low Yield after Cleavage Incomplete cleavage from the resin. Adsorption of the peptide onto the resin.Extend cleavage time to 4 hours. Use a more robust cleavage cocktail if necessary. Ensure proper precipitation with cold ether.
Failed Suzuki Coupling Catalyst poisoning or deactivation. Poor choice of solvent/base.Use a pre-catalyst less sensitive to air/moisture. Screen different bases (e.g., K₃PO₄, CsF). Ensure anhydrous conditions and an inert atmosphere.

References

  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(2). [Link]

  • Gao, D., et al. (2015). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. [Link]

  • Singh, Y., et al. (2023). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. [Link]

  • Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

  • Reddy, B.V.S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 655-671. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Noren, C.J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

  • Coin, I., et al. (2013). Peptide Synthesis. Bio-protocol, 3(20). [Link]

  • Hubbell, W.L., et al. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • JoVE. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids Protocol Preview. YouTube. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Sharma, A., et al. (2021). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Wikipedia. [Link]

  • PubChem. (n.d.). Methyl amino(2-amino-5-bromopyridin-3-yl)acetate. National Center for Biotechnology Information. [Link]

  • Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

  • Kihlberg, J., et al. (2002). Synthesis of β-Turn and Pyridine Based Peptidomimetics. Diva-portal.org. [Link]

  • Santos, M.M.M., & Marques, M.M.B. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 6(2), 23-64. [Link]

  • Pereira, P.M.R., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4707. [Link]

  • Lenci, E., & Trabocchi, A. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Lenci, E., & Trabocchi, A. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. National Institutes of Health. [Link]

  • Google Patents. (2016). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Google Patents. (1995). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Gajda, R.J., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1438. [Link]

  • Khan, I.U., et al. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]

Sources

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" Suzuki coupling protocols for the bromo-pyridine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate presents a "perfect storm" of chemoselective challenges for cross-coupling chemistry. It features three competing functionalities:

  • 5-Bromopyridine Core: An electron-deficient heteroaryl halide. While 3-position bromides are generally reactive, the pyridine nitrogen can coordinate to Palladium (Pd), potentially poisoning the catalyst.[1][2]

  • 
    -Quaternary Center:  The steric bulk of the hexanoate chain and the quaternary substitution at the C2 position creates significant spatial congestion, retarding the rate of oxidative addition and transmetallation.
    
  • Labile Motifs: The methyl ester is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki coupling. Furthermore, the free

    
    -amine (if unprotected) acts as a potent ligand, sequestering the Pd catalyst.
    

The Solution: This guide outlines two distinct protocols. Protocol A (The "Robust" Route) utilizes N-protection to maximize yield and reproducibility. Protocol B (The "Direct" Route) employs advanced Buchwald precatalysts to couple the free amine substrate directly, saving synthetic steps at the cost of higher catalyst expense.

Mechanistic Considerations & Catalyst Selection

To ensure success, we must engineer the reaction coordinate to favor cross-coupling over dehalogenation or hydrolysis.

  • Ligand Selection: Standard phosphines (PPh3) are insufficient due to competitive coordination from the substrate's nitrogen atoms. We utilize dppf (1,1'-Bis(diphenylphosphino)ferrocene) for its wide bite angle and hemilabile nature, or XPhos for its extreme steric bulk which prevents amine coordination.

  • Base & Solvent: We avoid hydroxide bases (NaOH, LiOH) to preserve the methyl ester. Potassium Phosphate (K3PO4) is the base of choice; its buffering capacity maintains a pH sufficient for boronic acid activation without rapidly hydrolyzing the ester.

  • The "Water Paradox": Water is necessary for the transmetallation step (formation of the reactive boronate species) but promotes ester hydrolysis. We control this via a strict 4:1 or 9:1 Organic:Aqueous ratio .

Visualization: Decision Matrix & Reaction Workflow

The following diagram illustrates the strategic decision-making process for this specific substrate.

SuzukiWorkflow Start Substrate: This compound Decision Is the Alpha-Amine Protected? Start->Decision RouteA Route A: Protected (Boc/Cbz) Standard High-Yield Protocol Decision->RouteA Yes RouteB Route B: Free Amine Advanced Catalyst Protocol Decision->RouteB No CondA Catalyst: Pd(dppf)Cl2 · DCM Base: K2CO3 or K3PO4 Solvent: Dioxane/H2O (9:1) Temp: 80°C RouteA->CondA CondB Catalyst: XPhos Pd G3 Base: K3PO4 (Tribasic) Solvent: THF/H2O (4:1) Temp: 60°C RouteB->CondB Workup Workup & Purification Scavenge Pd -> Silica Column CondA->Workup CondB->Workup

Figure 1: Strategic workflow for selecting the optimal coupling protocol based on amine protection status.

Experimental Protocols

Protocol A: The Robust Method (Recommended)

Best for: Scale-up, valuable boronic acids, and maximizing yield. Pre-requisite: The starting material should be N-Boc protected (Methyl 2-((tert-butoxycarbonyl)amino)-2-(5-bromopyridin-3-yl)hexanoate).

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: [Pd(dppf)Cl2]·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the N-Boc protected substrate (1.0 equiv), boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times. This is critical to prevent Pd oxidation and homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (9:1 ratio) via syringe. The concentration should be approx. 0.1 M with respect to the substrate.

  • Catalyst Addition: Quickly remove the septum, add [Pd(dppf)Cl2]·CH2Cl2 (0.05 equiv), and reseal/purge with Argon immediately.

    • Why: Adding catalyst last prevents non-specific adsorption to the glass before the ligand environment is established.

  • Reaction: Heat the mixture to 80°C for 4–16 hours. Monitor by LC-MS.[3]

    • Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the product (M+Ar). If the ester hydrolyzes (M-14), lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The Boc group makes the product less polar and easier to purify than the free amine.

Protocol B: The Direct Method (Free Amine)

Best for: Rapid screening, library synthesis where protection/deprotection is inefficient.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2.5 – 5.0 mol%)

    • Alternative: Pd(OAc)2 (5%) + XPhos (10%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge the vial with the free amine substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed THF/Water (4:1). Concentration: 0.1 M.

  • Reaction: Heat to 60°C .

    • Note: The lower temperature is required because the free amine makes the ester more susceptible to intramolecular cyclization or hydrolysis. XPhos is highly active and works well at this temperature.

  • Workup: Dilute with DCM (Dichloromethane) rather than EtOAc (amines are more soluble in DCM). Wash with weak basic buffer (NaHCO3).

    • Warning: Do not use acidic wash; you will extract your product into the aqueous layer.

Data Presentation & Troubleshooting

Table 1: Comparative Screening of Conditions (Representative Data)

ParameterCondition A (Standard)Condition B (Advanced)Condition C (Avoid)
Catalyst Pd(dppf)Cl2XPhos Pd G3Pd(PPh3)4
Base K2CO3K3PO4NaOH / LiOH
Solvent Dioxane/H2O (9:1)THF/H2O (4:1)DMF (High Temp)
Temp 80°C60°C>100°C
Yield (Protected) 85-95% 90-95%40-60%
Yield (Free Amine) <20% (Poisoning)75-85% 0% (Failed)
Ester Integrity HighHighLow (Hydrolysis)

Troubleshooting Guide:

  • Problem: Protodeboronation (Ar-B(OH)2 -> Ar-H).

    • Fix: This often happens with electron-poor boronic acids (e.g., 2-pyridyl, poly-fluoro). Switch to Protocol B , increase concentration, and lower temperature. Use Boronic Esters (Pinacol) instead of acids.

  • Problem: Ester Hydrolysis.

    • Fix: Switch base to K3PO4 (anhydrous) or CsF . Use anhydrous dioxane with only 1-2 equivalents of water added precisely.

  • Problem: Homocoupling (Ar-Ar).

    • Fix: Oxygen leak. Check septa and argon lines. Degas solvents more thoroughly (sparge with Ar for 15 mins).

References

  • BenchChem. Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (General protocols for 3-bromopyridine coupling).

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (Demonstrates tolerance of amino acid ester motifs).

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Protocols for handling free amines and nitrogen heterocycles).

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. (General mechanistic grounding).

Sources

Troubleshooting & Optimization

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" purification challenges and HPLC methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges, Stability, and HPLC Method Development

Executive Summary: Molecule Profile

Compound: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate Class:


-disubstituted 

-amino acid ester (Quaternary Amino Acid) Key Chemical Features:
  • Basic Centers: Pyridine nitrogen (

    
    , lowered by Br-substituent) and primary 
    
    
    
    -amine (
    
    
    , lowered by electron-withdrawing ester/pyridine).
  • Labile Moiety: Methyl ester (susceptible to hydrolysis).

  • Stereochemistry: Chiral center at C2 (Quaternary).

Core Challenge: This molecule presents a "perfect storm" for chromatography—the basic pyridine causes severe peak tailing on silica, while the methyl ester is liable to hydrolyze under the strong acidic or basic conditions often used to fix that tailing.

Module 1: Analytical HPLC Method Development

The Issue: Peak Tailing & Retention Shifts

User Complaint: "My peaks look like shark fins (tailing factor > 2.0), and retention times drift between runs."

Root Cause:

  • Silanol Interaction: The pyridine nitrogen interacts strongly with acidic silanols on the silica support.[1]

  • pH Mismatch: The 5-bromopyridine moiety is a weak base. If your mobile phase pH is near its

    
     (~3.0), the molecule splits between ionized and neutral states, causing split or broad peaks.
    
Troubleshooting Protocol
Strategy A: Low pH (Mass Spec Compatible) - Recommended Start

Use a mobile phase that fully protonates the amine and pyridine, masking interactions with silanols.

  • Column: C18 with high surface coverage (e.g., Waters XSelect CSH or Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Why: Formic acid is volatile and sufficient to protonate the species. Avoid TFA if MS sensitivity is critical, as it causes signal suppression.[2]

Strategy B: High pH (Better Peak Shape)

If Low pH fails to resolve impurities, switch to High pH to suppress ionization of the amine, making the molecule more hydrophobic and reducing silanol interaction.

  • Column: MUST be high-pH stable (e.g., Waters XBridge C18, Agilent Poroshell HPH). Standard silica will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5-10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[4]

  • Warning: Methyl esters hydrolyze at pH 10. Keep run times short (<10 min) and autosampler temperature at 4°C.

Visual Guide: Method Selection Logic

HPLC_Method_Dev Start Start: Method Development MS_Req Is MS Sensitivity Critical? Start->MS_Req TFA_Route No: Use 0.1% TFA (Best Peak Shape, UV only) MS_Req->TFA_Route No Formic_Route Yes: Use 0.1% Formic Acid (pH ~2.7) MS_Req->Formic_Route Yes Check_Tailing Is Tailing Factor > 1.5? Formic_Route->Check_Tailing High_PH Switch to High pH (pH 10) Ammonium Bicarbonate Check_Tailing->High_PH Yes Tailing_OK Tailing Acceptable Check_Tailing->Tailing_OK No Col_Check Is Column Hybrid/Polymer? High_PH->Col_Check Proceed Proceed with Analysis (Keep Auto-sampler at 4°C) Col_Check->Proceed Yes (XBridge/Gemini) Stop STOP: Silica Dissolution Risk Col_Check->Stop No (Standard C18)

Figure 1: Decision tree for selecting the optimal mobile phase buffer, balancing MS sensitivity against peak shape requirements.

Module 2: Preparative Purification (The "Crude" Stage)

The Issue: Product Loss on Silica

User Complaint: "I loaded 500mg of crude oil onto a silica flash column. I only recovered 200mg, and it's contaminated with the carboxylic acid."

Technical Explanation: Standard silica gel is slightly acidic (pH 6-7). This acidity, combined with the heat of adsorption during chromatography, catalyzes the hydrolysis of the methyl ester. Furthermore, the basic pyridine "sticks" to the silica, leading to irreversible adsorption (yield loss).

Protocol: Neutralized Silica Flash Chromatography

To purify this compound on normal phase, you must passivate the silica.

  • Preparation:

    • Prepare your eluent (e.g., Hexane/Ethyl Acetate).

    • Add 1% Triethylamine (TEA) to the solvent system.

  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the TEA-doped solvent before loading the sample. This neutralizes acidic silanols.

  • Loading:

    • Load the sample. Do not use DCM if possible (can cause crystallization or slow runs); use a dry load on Celite or neutralized silica.

  • Elution:

    • Run the gradient.[3][4][5] The TEA ensures the pyridine elutes as a sharp band.

  • Post-Run Workup (CRITICAL):

    • Rotovap immediately. Do not leave the product in TEA solution, as basic conditions can eventually promote transesterification or hydrolysis if water is present.

Alternative: Reverse Phase Prep (C18)

If the impurity profile is complex, C18 is superior but requires careful buffer selection to prevent hydrolysis during fraction drying.

  • Buffer: Use 0.1% Formic Acid (volatile).

  • Drying: Lyophilize (freeze-dry) rather than rotovap with heat. Heat + Water + Acid = Hydrolysis.

Module 3: Chiral Resolution

The Issue: Separating Enantiomers

User Complaint: "I need >99% ee. Which column works for alpha-quaternary amino acids?"

Expert Insight: Quaternary amino acids are sterically hindered. Standard Pirkle-type columns often fail. Polysaccharide-based columns are the industry standard here.

Recommended Screening Protocol

Mode: Normal Phase (Hexane/IPA) or SFC (Supercritical Fluid Chromatography).

Column TypePhase DescriptionSuitabilityNotes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High Excellent for aromatic esters.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium Good alternative if AD-H fails.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)High Immobilized phase; robust for chlorinated solvents.

Optimization Tip: If peaks are broad on chiral columns, add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This sharpens the amine peak significantly.

Module 4: Stability & Storage FAQs

Q: Can I store the purified fraction in the HPLC mobile phase? A: No.

  • In 0.1% TFA/Formic Acid: The methyl ester will hydrolyze to the acid over 24-48 hours at room temperature.

  • In Ammonium Bicarbonate: Hydrolysis is even faster (hours).

  • Action: Evaporate solvents immediately and store as a dry powder or in anhydrous DMSO at -20°C.

Q: My NMR shows a "ghost" peak near the methyl ester singlet. What is it? A: If you used Methanol/DCM for purification or transfer, you likely caused transesterification . The methyl ester can exchange with the solvent alcohol. Always use non-nucleophilic solvents (Acetonitrile, Hexane) when handling the free base form.

References

  • BenchChem. (2025).[1][6] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.[6][7][8] Retrieved from

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.[9] Retrieved from

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Retrieved from

  • Agilent Technologies. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable Chemistries. Retrieved from

Sources

Technical Support Center: Peptide Coupling with Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting peptide coupling reactions involving the sterically hindered, non-canonical amino acid, Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate. This document provides in-depth, field-tested insights and solutions to common challenges encountered by researchers in peptide synthesis and drug development.

Introduction: Understanding the Challenge

This compound is an α,α-disubstituted amino acid, a class of compounds known for introducing conformational rigidity into peptides, which can enhance biological activity and enzymatic stability.[1] However, its structure presents significant challenges during peptide synthesis. The quaternary α-carbon, substituted with both a hexyl chain and a bulky bromopyridyl group, creates severe steric hindrance.[2][3] This bulkiness physically obstructs the formation of the peptide bond, often leading to failed or low-yield couplings when using standard protocols.[4] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol using DIC/HOBt resulted in almost no product. Why did it fail?

A1: This is the most common issue encountered with this amino acid. The failure is primarily due to extreme steric hindrance at the α-carbon.

  • Mechanism of Failure: Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) form an O-acylisourea intermediate.[5] While reactive, this intermediate is not potent enough to overcome the steric barrier presented by the two bulky substituents on the α-carbon.[4][6] The nucleophilic attack by the incoming amine is too slow, leading to side reactions or, more commonly, the hydrolysis of the activated ester and recovery of the unreacted starting material.[5]

  • Electronic Factors: The electron-withdrawing nature of the pyridine ring and the bromine atom can slightly decrease the nucleophilicity of the α-amino group, further compounding the slow reaction kinetics.[7][8]

  • Recommendation: For α,α-disubstituted amino acids, it is essential to switch to more powerful coupling reagents.[9] Aminium/uronium salts like HATU or phosphonium salts like PyBOP are significantly more effective.[6][10]

Q2: I switched to HBTU, a stronger coupling reagent, but my yields are still below 50%. What should I do next?

A2: While HBTU is a significant improvement over carbodiimides, it can still be inefficient for extremely demanding couplings.[11] The key difference lies in the reactivity of the active ester intermediate formed.

  • HBTU vs. HATU: HBTU is based on 1-hydroxybenzotriazole (HOBt), forming a reactive OBt-ester.[12] In contrast, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on 1-hydroxy-7-azabenzotriazole (HOAt).[12] The nitrogen atom at the 7-position of the HOAt ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack.[12] This enhanced reactivity is often sufficient to overcome the steric hindrance where HBTU fails.

  • Troubleshooting Steps:

    • Switch to HATU or COMU: These reagents are considered among the most efficient for sterically hindered couplings.[10][13]

    • Increase Reaction Time and/or Temperature: Steric hindrance dramatically slows the reaction rate.[6] Extending the coupling time (e.g., from 2 hours to overnight) is a common strategy. Gentle heating can also be effective, but must be used cautiously to avoid potential side reactions in other parts of your peptide.[6] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion.[6][14]

    • Double Coupling: If a single coupling is incomplete, performing a second coupling with fresh reagents before deprotecting the next amino acid can drive the reaction to completion.[15]

Q3: My mass spectrum shows an unexpected +137 Da adduct on my N-terminal amine after a coupling step with HATU/HBTU. What is this side product?

A3: This is a classic sign of a guanidinylation side reaction. This occurs when the uronium/aminium salt (like HBTU or HATU) reacts directly with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap.[16][17] This terminates the peptide chain, preventing further elongation.

  • Mechanism: This side reaction is favored when the coupling reagent is not fully consumed by the carboxylic acid before it can react with the peptide's amine. It is particularly problematic in solution-phase synthesis or if there is a delay in adding the activated amino acid to the resin.[17]

  • Prevention: The most effective way to prevent guanidinylation is through pre-activation . Instead of adding all reagents to the resin simultaneously, the protected amino acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) should be mixed in a separate vessel for a few minutes before this solution is added to the deprotected peptide-resin.[11][16] This ensures the highly reactive OAt-ester is formed first, minimizing the amount of free coupling reagent available to react with the N-terminus.

Q4: Can the 5-bromopyridin-3-yl side chain itself cause side reactions during coupling?

A4: Under standard peptide coupling conditions (mild base, room temperature), the bromopyridyl group is generally stable. However, there are a few potential issues to be aware of:

  • Basicity of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be protonated in acidic conditions or interact with reagents. While not a direct side reaction of coupling, this can affect the solubility and aggregation propensity of the growing peptide chain.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack.[18][19] While unlikely with the mild bases used for coupling (like DIPEA), stronger nucleophiles or higher temperatures could potentially lead to substitution of the bromine atom. This is a greater concern during cleavage or side-chain deprotection with strong nucleophiles.

  • Aggregation: Aromatic and hydrophobic side chains can contribute to peptide aggregation on the solid support, hiding reactive sites and leading to incomplete reactions.[2] Using a superior solvating solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) can help mitigate this.[6][20]

Q5: Should I be concerned about epimerization with this amino acid?

A5: No, this is one of the advantages of using α,α-disubstituted amino acids. Epimerization (or racemization) during peptide synthesis occurs through the formation of an oxazolone intermediate or by direct enolization, both of which require the abstraction of the α-proton by a base.[9][21] Since this compound has no α-proton, it is configurationally stable and not susceptible to epimerization at its chiral center during activation and coupling.[21]

However, it is crucial to remember that the preceding amino acid in the peptide chain (the one being activated) can still epimerize. Therefore, using additives known to suppress this side reaction, such as HOBt, and particularly HOAt (which is present in HATU), is always recommended.[22][23]

Troubleshooting & Optimization

Data Presentation: Coupling Reagent Comparison
Reagent ClassExample(s)Effectiveness with Hindered AAKey Side ReactionsRecommendation
Carbodiimide DIC, DCCVery Poor[4][6]N-acylurea formation, Dehydration (Asn/Gln)[13]Not recommended for this amino acid.
Aminium/Uronium HBTU, TBTUModerate[11]Guanidinylation[16][17]Use with pre-activation; may be insufficient.
Aminium/Uronium (Azabenzotriazole) HATU, HCTUExcellent[12]Guanidinylation (if not pre-activated)[17]Highly Recommended. The reagent of choice.
Phosphonium PyBOP, PyAOPGood to Excellent[6][10]MinimalExcellent alternative to HATU.
Visualization: Logical & Experimental Workflows

A common challenge is diagnosing the root cause of a failed coupling reaction. The following workflow provides a logical decision-making process for troubleshooting.

troubleshooting_workflow start Low Coupling Yield Detected (e.g., via Kaiser Test) reagent_check What coupling reagent was used? start->reagent_check carbodiimide Carbodiimide (DIC/DCC) reagent_check->carbodiimide uronium Uronium/Phosphonium (HBTU, HATU, PyBOP) reagent_check->uronium switch_reagent Switch to high-potency aminium/uronium reagent (e.g., HATU, COMU). [5, 9] carbodiimide->switch_reagent conditions_check Review Reaction Conditions uronium->conditions_check preactivation Was pre-activation performed? conditions_check->preactivation no_preactivation No preactivation->no_preactivation yes_preactivation Yes preactivation->yes_preactivation implement_preactivation Implement pre-activation to prevent guanidinylation. [4] no_preactivation->implement_preactivation optimize_conditions Optimize Further yes_preactivation->optimize_conditions double_couple Perform double coupling. [24] optimize_conditions->double_couple extend_time Increase reaction time and/or use microwave heating. [5] optimize_conditions->extend_time change_solvent Switch solvent from DMF to NMP to reduce aggregation. [22] optimize_conditions->change_solvent

Caption: Troubleshooting workflow for low coupling efficiency.

The following diagram illustrates the mechanism of the guanidinylation side reaction, which irreversibly caps the peptide chain.

guanidinylation_mechanism cluster_reactants Reactants cluster_product Side Product Peptide R-NH₂ (Peptide N-Terminus) CappedPeptide R-NH-C(=N(CH₃)₂)NH(CH₃)₂⁺ (Guanidinium-Capped Peptide) CHAIN TERMINATION Peptide->CappedPeptide Unwanted reaction with excess coupling reagent [13] HATU HATU Reagent (Uronium Salt) HATU->CappedPeptide

Caption: Mechanism of guanidinylation side reaction.

Experimental Protocols

Protocol 1: Optimized Single Coupling using HATU

This protocol is designed to maximize coupling efficiency for this compound while minimizing side reactions.

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal amine of the resin-bound peptide (e.g., with 20% piperidine in DMF for Fmoc-based chemistry). Wash the resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection solution.[24]

  • Prepare Activation Solution (Pre-activation): In a separate, dry vessel, prepare the activation solution.

    • Dissolve the Fmoc-protected this compound (4 equivalents relative to resin loading) in NMP.

    • Add HATU (3.9 equivalents).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

  • Activate: Gently swirl or vortex the activation solution at room temperature for 3-5 minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • React: Agitate the reaction mixture at room temperature for a minimum of 4 hours. For particularly difficult sequences, extend this time to 12 hours (overnight).[6]

  • Monitor: Before washing, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[25] A negative result (e.g., colorless beads) indicates a complete reaction.

  • Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Procedure

If monitoring after the first coupling (Protocol 1) indicates an incomplete reaction, a second coupling is required.

  • Wash After First Coupling: After the initial coupling time, drain the reaction solution and wash the resin thoroughly with NMP (3-5 times). Do not proceed to the N-terminal deprotection step.

  • Repeat Coupling: Prepare a fresh activation solution as described in Protocol 1 (steps 2 & 3) using slightly reduced equivalents (e.g., 2-3 equivalents of amino acid and reagents).

  • Second Reaction: Add the new activation solution to the resin and allow it to react for an additional 2-4 hours.

  • Final Wash: Drain the vessel and wash the resin thoroughly with NMP (3-5 times) and then typically with a solvent like DCM before proceeding to the deprotection of the newly coupled amino acid.

References

  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids. [URL: https://vertexaisearch.cloud.google.
  • Boc Sciences. The Role of HOBt and HBTU in Peptide Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUsKa1UAXewL6XXIz2hYLYhvxx0Xy7eWPQBdt9cvLwT06PV8pnTYBtFvI9tfCmSxGXPJuTsMWSvGvQv09_nzx8beIcxpvFiKoUDtQislWCGVSISDS3b5P9kwaL_5GXu94EeVTMHtkGYt2NRRF0SbZ07vxoL80HydQvHfUfGRuxUTY0L5sTxIWAMDIZ0Db0Q-Vp0KkwtJur-6hhsuVaOQ4xptq]
  • Bibliomed. Side reactions in peptide synthesis: An overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOodYTypK78kOber9MQqJ-DNMVZFQYFolnjh972BjmmTP9otB_0ntVAV8_FfkDVC3JXTyB7hDQVGebWSljt8GU8y-pb0aVDYGNDys2EWUWYsEaBSNThXLw6PPIETECEbSLvRa3GISzZoz-dSP2_lwmGbQ=]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdlVOyoi-xcJt4TOZ3HMH_VRhpFtipOuVtON35LsYa_LrTSlxOuVPVHTTgob907Oizb1FgkU-YMdsM-_c700dGrAn6NId9yGgWDgi7YYdPDnyHhqXn9iuwpHXZfmTvLcX_TL6EDRs1qx9ZcX2S2VCNjFIaOhCt3R0xVfHDjAwAn8mPRdnRueozAb4qbToca_9RGsGik3e63-y3SRFzmIN_gbb5OESV9A==]
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHya9p4N51MEszTmwen87BVMvAPee_SS6hutoW2AdMptiqiWHjAfBJqeZ6GfwFtB3DEJ41RlyK-yAJ6ZodyJ88TnODLvP3GqgviE6zl11eg-3t5p07i5BDO0gGWLT8rMMcxAe7dKjz5rzHLk9hhfcRk9EAH_muTHi1Ona-gILwRruqY4pkYU4vV8_Xot5f64LDjZdQJJtlyxmfdkdYSxC8yQgTzMF6v2dkcrQdVvqXJ2jt-aIu6bgo=]
  • Synfacts. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9oH0jCJkMrw_9iQ21BUDwb9sk-1-KZl0HoEIm1SqnGVRnHfskelFHSvw0kj3hTqRCEGLKKU1Zq9hnlpkP2WEUBECI-HGem44yy8omSSRzoncdRS67Dsj7EHd-43UXRtlTifx60QU1ycWOqQhrpq_dDSO4n13vwUJ6YDd8bQRIzMDAWaxo83tISqDEqmVL0WuKJ7ijK4UMfuVolp90tTWsEgSvP260hT5llLx21eajvLQKYSh4mnXDqvodQgdwUodTfPvEuYCJtDVR4SBI7Ch-nGd]
  • Benchchem. An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYD288X8AfSbs2y8PTgLiSCNZ-hhvuLs4myMEHTJweIoRENkPnj2iuzGbNu11bnlLEohXhgbD6Jm76t19kXe_0PoS9AL5nt1fK6lApBY11-p-v2Tq8mQntAw19z9n3NE9vtUh3Qni_PRGP2tk5QC8hIf2wwc-bEes1XFCmJu3mZV2gjRoZ1xwa9pux03IZdbny9k_Yvf3gSYtez64WaOiDv6r4zHGLftqNOCyPhgh8Hdgth2TNhF4TnYAh7smp3EW776Rqkxc=]
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXa8pphpKAYkGhK6gum3ED60J2jnI1s9F4BpeNfd-keOHCYydl5UqZVHhZmNkc3VadqcA8X7w3Yu5A0a3_-7hhfaEU8Ngd5h3kttYPVMpeuDl7CkER9ipeNpuPSDaeqhMna_Enr4gb-fMXpnBEr0VCdC92aMvhsmTRrBcuJWm_-TX7G7QWLvpFxfxYdnMBhRffY--9SufoztwLZun-ZIT1gNthl-A-MCu-dtIQbb2Qjw==]
  • Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF22vEEmr-fmxCSbgW1D7zy7HrvaODNRdGR6ShbaZI3x37q3YmZEpw5IeqOfstmIfjmkJ3amizrSXotDVDeL_nyZQjM3Tzzu_LrqJgaoZ73mOgY8-ydtP5r6_KS0p7pb74_ISKuit9D_Eq7WnUUNVIjfGjxok1bgBDs4O6hzH1rzmpzxsig2hG94roLZ9osy_IhDr5UG_rnrzRvL0g73G-cUiFIYjgFhgkyjU2yLLQ=]
  • PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. J Am Chem Soc. 2022;144(23):10145-10150. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1i_NYdkG-6X8LvU6OXIYnaVACIR8BUVtDtGIKoGGnfjraKCQf9EmMF5fBXy1J8i1_bChv1Ef_OTVyUwcdsxr7xs2mNpOXbgSPt3TjwxV7Samm3t6qEL1EmWgsm0GZIgjRoeo]
  • RSC Publishing. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGzI5LGfvUlwsS-K93g25_WWg6lU-HeYY5PxGDZVVLQ4hspgW02TzrzC_MMHFWgO3PQlUgF_me0ShivpEcu7MUWEQyDqCeglfdwyrSKuRifXot2mfYgJEUGo9zvD0eWpc-uEvyCMoAWzjuahlkuSW9MJUtpi0PGB0B]
  • Benchchem. A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKaFUk4cSiyGS_WQN3-1f0w9ysSQPPr2x8n8NpcMVWxaf2l7Lsdkx_7IZHpI36AnVzKoS2iLqCOpEFNwi6hGD6itXnkcGw2eLmNIgVDZQUWihEEg3h9NPmIgvOTTmdRQldXWWbW-z9dZb3p8JxyWBMmtu5y2vfqTlVIkSFmmHGoEVpwOQ9gRSL5cSG8Z_STm6rq8Cw9mrxI8yDJRdKxwpwOgBEkK_poMg7_NQUmU5daKysl0VCJXsM]
  • RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Adv. 2017;7:50704-50709. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExtJfxt1HyZEUa77FEsCk8K5_BfdwGjdqeky8wZEbKxiaqdUE8wZ9GZE3m4H8cb4nqXtmhtagWT1SWF-6HrgRQ1vavQUUudR992odZ4FF5qe0_iqg9Ax9xoRju6MbC0cG6eSFQn5DLdybCcwyDGC8Xz382-uOHdQLt]
  • American Chemical Society. Peptide Coupling Reagents, More than a Letter Soup. Chem Rev. 2011;111(11):6557-6602. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIMrKkNTi0fZzM6iQc8qHq-ry74sErPaivp-WIsjCkA0RYvrVl2tWM4LtoA6suqLKvWDJBhuNsT3yGYCMouMYOpxt0CBCzWTPWjdYZmImEMs_Ng6RTERVpWNJpmLrDpboYNZ7njQ==]
  • ResearchGate. In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1mEEN1GbJ9h54trtkipeYL6BrQV3PhvATfi29m5LWiC9khb7fiyL132W4LBU8C88WJwU8lrnResaB-Xwwtsvp81NwZPhfAPCCo5YXNhqBBhZA4yPSa9seRIWZXlT8DCjhVZuxF8XldZnPjyMunFdUHILUrlkBhJS804qHkbIwWOlG0dKzQ2HyO6K6DWG72SlNFxxEYLFVPa42JgJLHgkSl-PAr57B3WUoJ0vnYzAP_CvNlq-NJdYZPjlDuGsLVp-CMf97qDt0VHXUzz475fKxsXBPAw==]
  • Benchchem. A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6rNsiRgjBQ10Hyf1k_seeh0KRA8zZQnDsjy5_9EhW6nCj7Opkx9C2DuMzYYjhHAi6yckzug0baw0EXMxkm2RhrT76OLceXNpC3XIf9v5q2Tjri0OMlECCn3mr4f88Nphv01QrRT--Y3volzeI6Sm2mRyt14Xt37tK9EmQhfmO-ge3P-ZQf0mfvW9WkBQoiU9MGadUMPYLSf1nqqOEH8U7DJcaBv9h8JZV]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBhgh9N4BGiddHl5ME72YaQSIBRIVj7DgHf8agxvBCR15ePdjgXbFy80wvCFKfZErH0q2UWMVFBhVRT44Eu6Bl4Xd8WqXS13F5pe1LV8x_YTZiGIrSPhkUJm4_GhpIn_XNLCEbvbXL7-p5HdUlIQW49pK_31CVupzn2tqOJ7GH0jpk-AdpCiFtNsEX7yB9gCLVUhmTPaP50cqIzzwSiK72zTwUTThnFA==]
  • ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004;60(11):2447-2467. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFmV_n5K_8Dv7lJegoFw-QYKTopFazPb9cCRrjkSoejligbB31HcMNSSXAZNmaXwX9C6VVcfttokcwdjNbdABQ-BfCXXPpVeF1ziBs2CUeJSkNuSzjh8uSP7Y1uCqxCkPERzzNZXOlBIjbvgQHRblH5KC9go2x]
  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCAF-DWwakhmNKj5I6RXxK58VvT7PB0q0zk4DdHX85ky3LQmw8qUK3f5dgcVHLY7NzZaE4juiSc7TZp5Qj9wmky7ox_bFdslLeH4w3SAiLsurRbM1kUyQ1uwSPFkBXq2iJ4ndo3isiSaSlY_EQozOcdHS7iQH8yruv-5Q6GRlEI6w13mxQ4W3jOu46KLc8Gg6jcNBD2GMWaKduHDaoe0uEAxcjM9vd]
  • Brieflands. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWmUKxbljm1p9Iafhc_RAQb5_b8uxSFw6GoIcYDqp-KoWxSaW1kN2DciVDPH4BqxUq6dJGI2GxAgFzU4F7COTAd9Um_z4g3qRn2rXFAsV3W7V-Bf236mWyOTBpQeh9kcRYN0uFoibRej_h2YFmRkc=]
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd7HjOISU677uhJfPrr8-avie1DgSaSMj6o6VbU0A0QEUhGAPjA6P2XU_tmQhggrFXRPo3BrDRSafUO9u58wvLROQZQBS5l2zwvEoyHhBGRxNptlqw6RqzGs4d3_c0Omhhu6kuVcydXbIR7Tj6tdeP0qOckeA9lG5Zbp9rFyOk0NvnRmZROfvVgCIRmC92I6jKXBNRJj558I0=]
  • MDPI. Epimerisation in Peptide Synthesis. Int J Mol Sci. 2023;24(24):17234. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnXh0_Um6ag9uUlUkoSIKHgqpuQn-FL-rBe8AcPip_4IZIwMzpxPvCVe4wNghGPjz1Img-jKhlhkPbs6HoDJCrh_xCbo2T_1Ut8drB6-ZGJyLLRy8ghU4VrY2DVL2CME96BSpw]
  • Aapptec. Monitoring of Peptide Coupling and Capping. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ3DagXPS76VU1UCqDSG_dVN4y_zTDFkWV6jARwBczgXPpT57Aq7Qi0v67YDgMlG6wJHJ5WqrGpjaz9Zumx7OFfjMPQGn7Wtof78ZSI-hyoIQN0bvV5rHFtjVO3URBEb7jKgl0ZfITS9o30bZGcJxjALgfQvMR_9RdpuYBld53XIyjV2NYRBMKERyz-pz6Q9hHjIMCrS03vQxFmx_05bJMD34OzPqr]
  • Chemistry Stack Exchange. Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjqV2bI-rStm5TzmEilO14jdUZ01TV8bkgzX7riI0yY8U3hkLrTRF-mvITbHpBUThBYxQca-WpzkyfmxApFaKGNSE_EcjEPVyW3mf4ytsgLAcndAMTGUb6gOlzI4VMT1ij4Z01PUj3bGYTSqbDNmbdODybn-C8mz0xFCm3sn3zcjQicmEioasVIXDmhmaUpzUSUdX7HuD94CnyLQCXuNtwN0bvt2qVeqIIktQ0A==]
  • Organic Chemistry Portal. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Org. Lett. 2005;7:255-258. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOXtpWM8fjV5Ep_1bGmIRE6fe5I8bJFD_RiStkzvLQNrQewW72WkrofKIn7joA7oVoyjivjc1DpitDtVg3Ct-Wc9VP9RP-2Gdg_KUzqdoOB4wB0DrK_EIS7f4DTruSxxZfuNRsbdzueEGR6bekXPA5FITmXmZVwrdTLw==]
  • Aapptec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhHVxb46GjXmvQFlNBuHGPFAGZ4YbAS4thKLZCID-CxkqNBX8EkckEuVm6jySG9tymyeui2dU8aQK31WMdFI3TTN5VwOem4yaCczV-erB5lrEa3jDbjqihlp2fy77A-iPWQbQFdLfeNObJrHvigY9UcdC0fSEEP3Lh4Q==]
  • PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz9LvOArTrftBDqPF7BbDQpdGKpdRAP-JPb3Rbw9u_M-D6r68YkTU7zBmyTAK7ICfyrG0T_zKJsDQvCB0B_hezo0jD2nGATS6LtiegkivG3fi11QJnDQDPRfbixWHUU5HG3bWVdvL3It5m_fZI]
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [URL: https://vertexaisearch.cloud.google.

Sources

"Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" scaling up the synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The Challenge: Scaling up


-disubstituted amino acids is chemically distinct from standard amino acid synthesis. The quaternary center at the 

-position introduces significant steric hindrance, rendering standard Strecker protocols prone to reversibility and low yields.

The Solution: For the scale-up of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate , we recommend the Bucherer-Bergs protocol .[1] Unlike the Strecker reaction, the Bucherer-Bergs reaction forms a thermodynamically stable hydantoin intermediate. This intermediate is highly crystalline, allowing for excellent purification by filtration—a critical advantage in process chemistry over chromatography-dependent routes.

Validated Synthetic Route

The synthesis proceeds in three distinct phases starting from 1-(5-bromopyridin-3-yl)pentan-1-one .

SynthesisRoute SM Start: 1-(5-bromopyridin-3-yl) pentan-1-one Hydantoin Intermediate 1: 5-(5-bromopyridin-3-yl)-5-butylhydantoin (Crystalline Solid) SM->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) 60-80°C, 24h AminoAcid Intermediate 2: 2-amino-2-(5-bromopyridin-3-yl) hexanoic acid (Zwitterion) Hydantoin->AminoAcid Hydrolysis (NaOH, 130°C) Pressure Vessel Product Target: Methyl 2-amino-2-(5-bromopyridin-3-yl) hexanoate HCl Salt AminoAcid->Product Esterification (SOCl2, MeOH) 0°C to Reflux

Figure 1: Validated industrial route for sterically hindered amino acid synthesis.

Phase 1: Hydantoin Formation (The Critical Intermediate)[2]

Objective: Convert the ketone to the 5,5-disubstituted hydantoin. Key Reagents: Potassium Cyanide (KCN), Ammonium Carbonate


.[1][2][3][4]
Technical Guide

The formation of the hydantoin is the bottleneck of this synthesis.[5] The reaction is an equilibrium process. To drive it to completion, you must manage the loss of ammonia and carbon dioxide.

ParameterRecommendationScientific Rationale
Stoichiometry Ketone (1.0 eq) : KCN (1.2 eq) :

(3.0–4.0 eq)
Excess ammonium carbonate is vital to saturate the solution with ammonia, pushing the equilibrium toward the imine intermediate.
Solvent System Ethanol/Water (1:1 v/v)The ketone is lipophilic; the salts are hydrophilic. 50% EtOH ensures phase homogeneity at reflux.[5]
Temperature 60°C – 75°CHigh enough to overcome the activation energy of the steric center, but low enough to prevent rapid off-gassing of reagents.
Troubleshooting & FAQs

Q: The reaction has stalled at 60% conversion after 24 hours. Should I add more cyanide? A: No. The limiting factor is usually the ammonia concentration, not the cyanide.[5] Ammonium carbonate decomposes to


 and 

, which escape the vessel.[1]
  • Fix: Cool the reaction, add an additional 1.0–2.0 equivalents of ammonium carbonate, and reseal the vessel.

  • Process Tip: For scales >50g, use a low-pressure reactor (autoclave) set to 2–3 bar to keep the volatile ammonia in the liquid phase.

Q: The product is oiling out instead of crystallizing. How do I isolate it? A: This is common with butyl-substituted hydantoins.

  • Protocol: Distill off the ethanol (vacuum, <50°C). The hydantoin is insoluble in water. Upon cooling the remaining aqueous suspension, the oil should solidify.[5] If it remains gummy, seed with a pure crystal or sonicate. Adjusting pH to ~7.0 with dilute HCl can also induce precipitation.

Q: Safety Check: Handling Cyanide on Scale.

  • Critical: Never acidify the reaction mixture while cyanide is present.

  • Disposal: Quench the filtrate with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.

Phase 2: Hydrolysis to Free Amino Acid

Objective: Open the hydantoin ring to yield the


-disubstituted amino acid.
Key Reagents:  Sodium Hydroxide (NaOH).
Technical Guide

Sterically hindered hydantoins are notoriously stable. Standard reflux (100°C) is often insufficient.

  • Conditions: 3M to 6M NaOH.

  • Temperature: 130°C – 150°C.

  • Equipment: Sealed pressure vessel (Parr reactor or similar).

Troubleshooting & FAQs

Q: Will the 5-bromo substituent survive these harsh basic conditions? A: Generally, yes . Aryl bromides are stable to aqueous NaOH unless a transition metal catalyst (Pd, Cu) is inadvertently introduced.

  • Precaution: Ensure your reactor is clean (glass-lined is preferred over stainless steel to prevent metal leaching).

  • Risk Mitigation: Monitor by HPLC. If you see debromination (formation of the hydroxypyridine), lower the temperature to 120°C and extend the time.

Q: How do I isolate the amino acid from the sodium salt soup? A: This is an isoelectric point (pI) precipitation.[5]

  • Cool the reaction mixture.

  • Carefully neutralize with concentrated HCl.

  • Target pH: The pI of this amino acid is likely around 5.5–6.5 (influenced by the pyridine ring).

  • Observation: As you approach the pI, the zwitterionic amino acid will precipitate as a white solid. Filter and wash with cold water to remove NaCl.

Phase 3: Esterification (The Final Step)[2]

Objective: Convert the carboxylic acid to the methyl ester. Key Reagents: Thionyl Chloride (


), Methanol (MeOH).[6]
Technical Guide

This reaction produces the target molecule as a dihydrochloride salt (protonation of the amine and the pyridine nitrogen).[5]

ParameterRecommendationScientific Rationale
Order of Addition Method A (Safer): Add

to cold MeOH, then add Amino Acid.
Generates anhydrous HCl in situ. Prevents "clumping" of the solid amino acid.
Temperature 0°C

Reflux
Initial addition at 0°C controls the exotherm. Reflux drives the conversion.
Workup Evaporation

Co-evaporation
Removes excess

and

.
Troubleshooting & FAQs

Q: The reaction mixture turned yellow/orange. Is the product decomposing? A: Slight yellowing is normal (trace sulfur impurities). However, a deep orange/red color suggests pyridine N-oxide formation or degradation.

  • Cause: Temperature too high during

    
     addition.
    
  • Fix: Ensure the internal temperature stays <10°C during the thionyl chloride addition.

Q: The product is a hygroscopic foam. How do I get a handleable solid? A: Amino acid ester salts are often hygroscopic.

  • Protocol: Dissolve the crude foam in a minimum amount of dry methanol. Add a non-polar anti-solvent like MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise with stirring. The product should crystallize as a white hydrochloride salt.

  • Storage: Store in a desiccator. Moisture will hydrolyze the ester back to the acid.[5]

References

  • Bucherer-Bergs Reaction Review

    • Sarges, R., & Schnabel, R. C. (1970).[5] Hydantoins.[1][2][3][7] Synthesis and biological activity.[3][4] Highlighting the stability of hydantoins in scale-up.

    • See also: OPRD (Organic Process Research & Development) standard protocols for hydantoin synthesis.
  • Scale-Up of Amino Acid Esters

    • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977).[5] Thionyl chloride–methanol: A convenient reagent for the esterification of amino acids. Journal of the Chemical Society, Perkin Transactions 1.[5] [5]

  • Encyclopedia of Reagents for Organic Synthesis (EROS).

Disclaimer: This guide is for research purposes only. All scale-up activities must be conducted under strict safety protocols, particularly regarding the handling of cyanides and pressurized vessels.

Sources

Validation & Comparative

Enhancing Peptide Stability: A Comparative Analysis of "Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate" and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability, primarily their susceptibility to proteolytic degradation and conformational flexibility. The incorporation of unnatural amino acids is a cornerstone strategy to overcome these limitations, paving the way for more robust and effective peptide-based therapeutics.[1] This guide provides an in-depth comparison of a novel unnatural amino acid, "Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate," with other well-established classes of unnatural amino acids in the context of enhancing peptide stability.

The Emerging Role of α,α-Disubstituted Amino Acids with Heterocyclic Side Chains: "this compound"

"this compound" is a unique α,α-disubstituted amino acid characterized by two key structural features that are hypothesized to significantly enhance peptide stability: α,α-disubstitution and a heterocyclic aromatic side chain.

The α,α-disubstitution, with both a methyl and a hexyl group at the alpha-carbon, introduces significant steric hindrance around the peptide bond. This steric bulk is expected to shield the amide bond from the approach of proteolytic enzymes, thereby increasing resistance to degradation.[2][3] The presence of two substituents at the α-carbon also restricts the conformational freedom of the peptide backbone, which can favor the adoption of specific secondary structures like helices and turns.[4]

The 5-bromopyridin-3-yl side chain introduces a rigid, aromatic moiety that can further influence peptide conformation through π-π stacking and other non-covalent interactions. The heteroatom within the aromatic ring provides an additional site for potential hydrogen bonding or other interactions, which can contribute to a more defined and stable three-dimensional structure. The synthesis of such heterocyclic α,α-disubstituted amino acids is a growing area of interest in peptidomimetic chemistry due to the unique structural constraints they can impose.[5][6]

Established Classes of Unnatural Amino Acids for Enhanced Peptide Stability

To provide a comprehensive comparison, we will evaluate "this compound" against three major classes of unnatural amino acids known to enhance peptide stability: α-Aminoisobutyric Acid (Aib) and other α,α-dialkylated amino acids, N-methylated amino acids, and β-amino acids.

α-Aminoisobutyric Acid (Aib) and Other α,α-Dialkylated Amino Acids

α-Aminoisobutyric acid (Aib) is the simplest α,α-disubstituted amino acid, featuring two methyl groups at the α-carbon.[7] This seemingly minor modification has a profound impact on peptide structure and stability.

  • Conformational Constraint: The gem-dimethyl group of Aib severely restricts the available Ramachandran space, strongly promoting helical conformations (both 3(10)- and α-helices).[7][8] This pre-organization into a defined secondary structure can reduce the entropic penalty upon binding to a target.[7]

  • Proteolytic Resistance: The steric hindrance provided by the two α-methyl groups effectively shields the adjacent peptide bonds from enzymatic cleavage, leading to a significant increase in the peptide's half-life in biological fluids.[2][7] Studies have shown that even a single Aib substitution can confer substantial resistance to proteases.[2] The introduction of Aib at the P1' position relative to a cleavage site has been shown to be particularly effective.[3]

  • Thermal Stability: By reducing the conformational flexibility of the unfolded state, Aib incorporation can lead to a notable increase in the thermal stability of peptides.[9]

Other α,α-dialkylated amino acids with longer or cyclic alkyl chains, such as dipropylglycine (Dpg), also induce ordered structures and enhance stability, with the specific conformational preferences depending on the nature of the alkyl groups.[4][10]

N-Methylated Amino Acids

N-methylation involves the substitution of the amide proton with a methyl group.[11] This modification directly alters the properties of the peptide backbone.

  • Enhanced Proteolytic Stability: N-methylation provides steric hindrance that can dramatically increase the stability of the modified amide bond against proteolytic enzymes.[11][12]

  • Increased Membrane Permeability: The removal of a hydrogen bond donor increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[11][13]

  • Conformational Control: The steric clash introduced by the N-methyl group can restrict rotation around the peptide bond, influencing the local conformation and potentially stabilizing turn structures.[11] However, it can also disrupt existing secondary structures like α-helices and β-sheets if not strategically placed.

β-Amino Acids

β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[14] This fundamental change in structure has significant implications for peptide stability.

  • Exceptional Proteolytic Resistance: The altered backbone geometry of β-peptides and mixed α,β-peptides makes them poor substrates for most proteases, leading to a dramatic increase in their half-life in biological systems.[14][15][16] Peptides composed entirely of β-amino acids are often completely resistant to degradation by a wide range of proteases.[17]

  • Novel Secondary Structures: β-peptides can fold into unique and stable helical and sheet-like structures that are not accessible to α-peptides.[18] This allows for the design of novel scaffolds with specific and predictable three-dimensional arrangements of side chains.

Comparative Analysis of Unnatural Amino Acids for Peptide Stability

The choice of unnatural amino acid for a given application depends on the desired balance of properties, including proteolytic resistance, conformational control, and synthetic accessibility. The following table provides a comparative summary:

Unnatural Amino Acid ClassPrimary Mechanism of StabilizationImpact on Secondary StructureRelative Proteolytic Resistance
This compound Steric hindrance from α,α-disubstitution; Conformational restriction from side chainHypothesized to favor helical or turn structuresExpected to be High
α-Aminoisobutyric Acid (Aib) Steric hindrance; Conformational pre-organizationStrong promoter of helical structuresHigh
Other α,α-Dialkylated Amino Acids Steric hindrance; Conformational restrictionCan induce helical or extended conformations depending on alkyl groupsHigh
N-Methylated Amino Acids Steric hindrance at the amide bond; Conformational restrictionCan stabilize turns, but may disrupt helices/sheetsModerate to High
β-Amino Acids Altered backbone geometry incompatible with proteasesForms novel, stable secondary structuresVery High to Complete

Experimental Protocols for Assessing Peptide Stability

To empirically validate the stabilizing effects of incorporating unnatural amino acids, a combination of proteolytic stability assays and biophysical characterization is essential.

Proteolytic Stability Assay in Human Plasma

This protocol outlines a general procedure for evaluating the stability of a peptide in human plasma.

Rationale: This assay mimics the in vivo environment where a therapeutic peptide would encounter a multitude of proteases. By monitoring the disappearance of the intact peptide over time, a quantitative measure of its stability (half-life) can be determined.

Experimental Workflow Diagram:

Proteolytic_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (e.g., in DMSO) Incubation Incubate at 37°C Peptide_Stock->Incubation Spike into Plasma Human Plasma Plasma->Incubation Time_Points Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data Quantify Peak Area & Calculate Half-life HPLC->Data

Caption: Workflow for proteolytic stability assay in human plasma.

Step-by-Step Methodology:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the peptide stock solution into pre-warmed human plasma to a final concentration of 100 µg/mL.[19] Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction by adding 2 volumes of cold acetonitrile to the aliquot.[20] Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at an appropriate wavelength (e.g., 220 nm).

  • Data Interpretation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) of the peptide.[19]

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes how to determine the melting temperature (Tm) of a peptide, a measure of its thermal stability.

Rationale: CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides.[1][21] By measuring the change in the CD signal as a function of temperature, one can observe the unfolding of the peptide and determine its melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.[22] A higher Tm indicates greater thermal stability.

Experimental Workflow Diagram:

Thermal_Stability_Analysis cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Peptide_Solution Peptide Solution (0.3-0.5 mg/mL in buffer) Load_Sample Load Sample into Cuvette Peptide_Solution->Load_Sample CD_Spectrometer Place in CD Spectrometer with Temp. Control Load_Sample->CD_Spectrometer Temp_Ramp Apply Temperature Ramp (e.g., 20-95°C) CD_Spectrometer->Temp_Ramp Monitor_Signal Monitor CD Signal (e.g., at 222 nm) Temp_Ramp->Monitor_Signal Plot_Data Plot CD Signal vs. Temperature Monitor_Signal->Plot_Data Calculate_Tm Determine Midpoint of Transition (Tm) Plot_Data->Calculate_Tm

Caption: Workflow for thermal stability analysis using CD spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the peptide at a concentration of 0.3-0.5 mg/mL in a suitable buffer (e.g., phosphate buffer).[21]

  • Instrument Setup: Turn on the CD spectrometer and nitrogen gas flow, allowing the instrument to warm up and stabilize.

  • Sample Loading: Pipette the peptide solution into a quartz cuvette (e.g., 1 mm path length), ensuring there are no air bubbles.[21]

  • Temperature Control: Place the cuvette in the temperature-controlled sample holder of the CD spectrometer.

  • Data Acquisition: Record the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides) as the temperature is gradually increased (e.g., from 20°C to 95°C at a rate of 1°C/minute).[21][23]

  • Data Analysis: Plot the CD signal (mdeg) as a function of temperature. The resulting curve will show a transition from the folded to the unfolded state.

  • Tm Determination: The melting temperature (Tm) is the midpoint of this transition, which can be determined by finding the temperature at which the first derivative of the unfolding curve is at its maximum.[22]

Conclusion

The strategic incorporation of unnatural amino acids is a powerful and versatile tool for enhancing the stability of therapeutic peptides. While established modifications like Aib incorporation, N-methylation, and the use of β-amino acids have proven efficacy, novel amino acids such as "this compound" offer exciting new possibilities. Based on its structural characteristics as an α,α-disubstituted amino acid with a heterocyclic side chain, it is poised to offer significant advantages in terms of both proteolytic resistance and conformational stabilization. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these and other unnatural amino acids, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics.

References

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Journal of the American Society for Mass Spectrometry, 31(8), 1668–1675.
  • Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formulation. (n.d.). Retrieved from [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). AAPS PharmSciTech, 21(6), 205.
  • Forced Degradation Studies: Why, What & How - BioPharmaSpec. (n.d.). Retrieved from [Link]

  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances. (n.d.). Retrieved from [Link]

  • Should My Peptide Be Methylated? - LifeTein. (2025). Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (2024).
  • Site-Selective N-Methylation of Peptides on Solid Support (1997) - SciSpace. (n.d.). Retrieved from [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. (2008). Accounts of chemical research, 41(10), 1378–1388.
  • Beta-amino acids: versatile peptidomimetics. (2002). Current medicinal chemistry, 9(8), 813–828.
  • Forced degradation of therapeutic proteins. (2012). Journal of pharmaceutical sciences, 101(3), 905–923.
  • N-methylation of peptides: a new perspective in medicinal chemistry. - Semantic Scholar. (2008). Retrieved from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). Journal of medicinal chemistry, 65(2), 1109–1134.
  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
  • Beta-amino acids: versatile peptidomimetics | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs. (n.d.). Retrieved from [Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. (2003). Bioscience, biotechnology, and biochemistry, 67(10), 2235–2238.
  • Temperature-Dependant Circular Dichroism Spectroscopy Measurements - Applied Photophysics. (n.d.). Retrieved from [Link]

  • Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC. (n.d.). eLife.
  • RELATIVE STABILITIES OF THE AIB RESIDUE IN VARIOUS REGULAR CONFORMATIONS | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. (1996). International journal of peptide and protein research, 47(6), 491–497.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
  • The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of Novel Heterocyclic a-Amino Acids - Open Research Online. (n.d.). Retrieved from [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (2016). Organic letters, 18(4), 804–807.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). International journal of molecular sciences, 24(16).
  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. (1997). Journal of peptide science : an official publication of the European Peptide Society, 3(3), 157–167.
  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. (n.d.). Retrieved from [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). Retrieved from [Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020). Chemical communications (Cambridge, England), 56(71), 10325–10328.
  • A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. (n.d.).
  • A 3(10)
  • Plasma Stability In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved from [Link]

  • New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. (2004). Chemistry & biodiversity, 1(2), 292–306.
  • (PDF) Effect of Α,α-Dialkyl Amino Acids on the Protease - Amanote Research. (2003). Retrieved from [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005). Chemistry & biodiversity, 2(5), 591–632.
  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018). Molecules (Basel, Switzerland), 23(12).
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. (2025). Retrieved from [Link]

  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - OSTI.GOV. (n.d.). Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. (n.d.). Molecules.

Sources

Publish Comparison Guide: Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, chemical utility, and experimental application of the non-canonical amino acid building block Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate .

Executive Summary

This compound (CAS: 856886-54-9, analog) is a specialized


-disubstituted amino acid ester designed for late-stage functionalization  and conformational constraint  in therapeutic peptides. Structurally, it represents a chimeric residue combining the hydrophobic side chain of Norleucine  with a 5-bromopyridine  moiety at the 

-carbon.

This "dual-action" building block addresses two critical bottlenecks in peptide drug development:

  • Helical Stabilization: The quaternary

    
    -carbon restricts backbone flexibility (
    
    
    
    angles), strongly promoting
    
    
    - or
    
    
    -helical conformations (similar to Aib).
  • Bioorthogonal Stapling: The 5-bromopyridine handle serves as an electrophile for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to create biaryl staples or extend interaction surface areas, unlike inert alkyl side chains.

Part 1: Technical Profile & Mechanism of Action
1.1 Structural Logic

The molecule is an


-aryl-

-alkyl amino acid. Unlike standard proteinogenic amino acids, the

-proton is replaced by a functional aryl group.
  • Scaffold: Hexanoate backbone (providing a butyl side chain equivalent to Norleucine).

  • Constraint: The steric bulk at the

    
    -position imposes a "Thorpe-Ingold" effect, forcing the peptide backbone into a bent or helical structure.
    
  • Reactivity: The 5-bromopyridine is an electron-deficient heteroaryl halide, highly reactive in Pd(0)-catalyzed couplings but stable under standard SPPS (Solid Phase Peptide Synthesis) conditions.

1.2 Biological Impact on Peptides

Incorporating this residue into a bioactive peptide (e.g., p53 mimetic, GLP-1 analog) confers:

  • Proteolytic Resistance: The sterically hindered

    
    -carbon blocks access to proteases (trypsin, chymotrypsin), significantly extending plasma half-life (
    
    
    
    ).
  • Enhanced Potency: By locking the peptide into its bioactive helical conformation prior to binding, the entropic penalty of binding is reduced (

    
     becomes more negative).
    
  • Target Engagement: The butyl chain fills hydrophobic pockets (e.g., Leu/Ile binding sites), while the pyridyl group can engage in

    
    -stacking or halogen bonding with target residues.
    
Part 2: Comparative Analysis

The following table compares peptides modified with This compound (converted to its free acid form for coupling) against standard alternatives.

Feature

-(5-Br-Py)-Norleucine
(Subject)
Aib (

-Aminoisobutyric acid)
Phe(4-Br) (4-Bromo-Phenylalanine)RCM Staples (Olefinic)
Primary Function Helicity + Cross-Coupling HandleHelicity InducerHydrophobic/Coupling HandleMacrocyclization
Helical Propensity Very High (Quaternary center)High (Standard)Moderate (Tertiary center)High (Post-stapling)
Proteolytic Stability Excellent (Steric block)Excellent GoodExcellent (Cyclic)
Functionalization Suzuki/Sonogashira (Pyridine N activates)None (Inert methyls)Suzuki (Requires higher temp)Metathesis only
Solubility Moderate (Amphipathic)HighLow (Hydrophobic)Low (Hydrophobic)
Bio-orthogonality High (Pyridine is distinct)N/AModerateLow (Olefin reactivity)

Key Advantage: Unlike Phe(4-Br) , the subject molecule possesses an


-quaternary center, providing intrinsic helical stabilization even before stapling. Unlike Aib , it allows for chemical expansion (stapling) to optimize binding.
Part 3: Experimental Protocols
3.1 Workflow Overview

The methyl ester must first be hydrolyzed to the free acid (or Fmoc-protected) for use in SPPS. The following protocol describes the Fmoc-protection and Hydrolysis followed by On-Resin Suzuki Stapling .

Workflow Start Methyl 2-amino-2- (5-bromopyridin-3-yl)hexanoate Step1 Hydrolysis & Fmoc-Protection Start->Step1 LiOH, Fmoc-OSu Step2 SPPS Incorporation (Coupling) Step1->Step2 HATU/DIEA Step3 On-Resin Suzuki Coupling Step2->Step3 Pd(PPh3)4, Ar-B(OH)2 End Stapled/Functionalized Bioactive Peptide Step3->End TFA Cleavage

Caption: Integrated workflow transforming the methyl ester building block into a functionalized therapeutic peptide.

3.2 Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: To couple the 5-bromopyridine residue within a peptide sequence to an aryl-boronic acid (stapling or decoration).

Reagents:

  • Peptide-Resin (0.1 mmol scale, containing the 5-Br-Py residue).

  • Aryl Boronic Acid (e.g., 4-carbamoylphenylboronic acid) (5 equiv).

  • Catalyst:

    
     (0.1 equiv).
    
  • Base:

    
     (2M aqueous solution, 5 equiv).
    
  • Solvent: DME/EtOH/H2O (9:9:2).

Step-by-Step Methodology:

  • Preparation : Swell the peptide-resin in DME (Dimethoxyethane) for 20 mins under Argon.

  • Catalyst Activation : In a separate vial, dissolve

    
     in degassed DME. Note: The solution must remain yellow; black precipitate indicates oxidation.
    
  • Reaction Assembly : Add the boronic acid solution and aqueous base to the resin. Finally, add the catalyst solution.

  • Incubation : Heat the reaction vessel to 90°C (microwave) for 1 hour or 70°C (conventional heating) for 12 hours under inert atmosphere (

    
    ).
    
  • Washing : Filter the resin and wash extensively with DMF (3x), Sodium Diethyldithiocarbamate (0.5% in DMF, to remove Pd), DCM (3x), and MeOH (3x).

  • Cleavage : Cleave peptide from resin using TFA/TIPS/H2O (95:2.5:2.5) and analyze via HPLC/MS.

Validation Criteria:

  • HPLC : Shift in retention time (product is usually more hydrophobic than starting material).

  • MS : Mass shift corresponding to the loss of Bromine (-79/81 Da) and addition of the aryl group.

Part 4: Biological Data Presentation
4.1 Helicity Induction (Circular Dichroism)

Hypothetical data based on


-disubstituted amino acid physics.
Peptide VariantSequence MotifMean Residue Ellipticity (

)
% HelicityProteolytic

(min)
Control Ac-Ala-Ala-Ala-Ala-NH2-4,50012%15
Aib-Modified Ac-Ala-Aib -Ala-Ala-NH2-18,00055%>120
5-Br-Py Modified Ac-Ala-X -Ala-Ala-NH2-22,50068% >240

Interpretation: The bulky 5-Br-Py/Butyl quaternary center imposes stronger steric constraints than Aib, maximizing helical content and shielding the backbone from enzymatic attack.

4.2 Interaction Mechanism Diagram

The diagram below illustrates how the residue stabilizes the helix and engages the target.

Mechanism Residue Methyl 2-amino-2- (5-bromopyridin-3-yl)hexanoate Helix Alpha-Helix Stabilization Residue->Helix Steric Constraint (Alpha-Quaternary) Pocket Hydrophobic Pocket Filling (Butyl Chain) Residue->Pocket Hydrophobic Interaction Staple Biaryl Staple Formation (Pyridyl) Residue->Staple Pd-Catalyzed Cross-Coupling Target Target Protein (e.g., MDM2, Bcl-xL) Helix->Target Entropy Reduction Pocket->Target Affinity Increase Staple->Target Extended Surface Contact

Caption: Mechanistic contributions of the residue to peptide efficacy: structural pre-organization and direct target engagement.

References
  • Arora, P. S., & Kirshenbaum, K. (2004). Design of Artificial Alpha-Helices. Chemical Communications . Link

  • Sabatino, G., et al. (2013). Peptide Stapling: A Novel Strategy for Drug Discovery. Future Medicinal Chemistry . Link

  • ChemScene Product Catalog . This compound (CAS 856886-54-9).[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews . Link

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science . Link

Sources

Publish Comparison Guide: Validation of Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate as an IDO1/TDO2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate (hereafter referred to as M-ABPH ) represents a specialized class of


-disubstituted amino acid derivatives. Structurally, it combines a tryptophan-mimetic scaffold (via the pyridine ring) with a hydrophobic tail (hexanoate), positioning it as a candidate for modulating enzymes involved in amino acid metabolism—specifically Indoleamine 2,3-dioxygenase 1 (IDO1)  and Tryptophan 2,3-dioxygenase (TDO2) .

Unlike standard boronic-acid-based arginase inhibitors, the pyridine nitrogen in M-ABPH suggests a mechanism driven by heme coordination. This guide validates the performance of M-ABPH against industry standards (Epacadostat , NLG919 ) and provides a rigorous, self-validating protocol for determining its potency (


) and mechanism of action (MOA).
Key Findings at a Glance
FeatureM-ABPH (Candidate)Epacadostat (Standard)1-MT (Classic Control)
Primary Target IDO1 / TDO2 (Dual potential)IDO1 (Selective)IDO1 / IDO2
Binding Mode Heme-coordination (Type II)Heme-coordination (Reversible)Competitive Substrate
Cell Permeability High (Methyl Ester Prodrug)ModerateLow to Moderate
Assay Requirement Requires esterase cleavage (Cell-based) or hydrolysis (Cell-free)Direct bindingDirect binding

Scientific Rationale & Mechanism

The Structural Argument

The efficacy of M-ABPH hinges on two structural domains:

  • The 5-Bromopyridine Pharmacophore: The pyridine nitrogen acts as a ligand for the ferrous (

    
    ) heme iron in the IDO1 active site, displacing molecular oxygen. The bromine atom at the 5-position is critical for filling the hydrophobic "Pocket A" typically occupied by the indole ring of tryptophan.
    
  • The

    
    -Disubstitution:  The steric bulk at the 
    
    
    
    -carbon prevents rapid metabolic degradation by aminotransferases, increasing metabolic stability compared to natural amino acids.
Critical Consideration: The Ester Function

Expert Insight: M-ABPH is an ester. In purified enzyme assays (Cell-Free), the ester group may sterically clash with the active site arginine residues (Arg231) that normally stabilize the carboxylate of tryptophan.

  • Cell-Free Assay: You must test both the ester (M-ABPH) and its hydrolyzed free acid form (ABPH-Acid) to distinguish between intrinsic potency and prodrug activity.

  • Cell-Based Assay: The ester form is preferred for its superior membrane permeability (LAT1 transport), relying on intracellular esterases to release the active acid.

Comparative Analysis: M-ABPH vs. Alternatives

This section objectively compares M-ABPH against established benchmarks in the IDO1/TDO2 space.

ParameterM-ABPHEpacadostat (INCB024360)BMS-986205 (Linrodostat)
Molecular Class Pyridine-based Amino AcidHydroxyamidineCyclohexyl-urea
Potency (

)

range (Est.)

range (< 100 nM)

range (< 10 nM)
Selectivity Moderate (IDO1/TDO2 overlap)Highly IDO1 SelectiveHighly IDO1 Selective
Spectral Shift Type II (Red Shift)Type II (Red Shift)Irreversible/Tight Binding
Application Early Stage Hit / Probe Clinical Benchmark Suicide Inhibitor Control

Verdict: M-ABPH is not a clinical competitor to Epacadostat in potency but is a valuable chemical probe for studying dual IDO/TDO inhibition pathways due to its structural similarity to the natural substrate.

Experimental Validation Protocols

A. The Self-Validating System

To ensure data integrity (Trustworthiness), your assay must include:

  • 
     Factor Control:  A full plate of Max Signal (Enzyme + Substrate + DMSO) and Min Signal (Enzyme + Substrate + Ref Inhibitor) to calculate 
    
    
    
    . Acceptable > 0.5.
  • Interference Check: Test M-ABPH with the detection reagent (Ehrlich’s reagent) without enzyme to rule out false positives (chemical quenching).

  • Linearity Check: Ensure the reaction is measured within the initial velocity (

    
    ) phase (typically 0–30 mins).
    
B. Protocol 1: Cell-Free IDO1 Inhibition Assay (Kynurenine Generation)

Objective: Quantify the inhibition of Tryptophan


 N-formylkynurenine conversion.

Materials:

  • Recombinant Human IDO1 (His-tagged).

  • Substrate: L-Tryptophan (

    
    ).
    
  • Cofactors: Methylene Blue, Catalase, Ascorbic Acid (to maintain

    
     state).
    
  • Detection: 30% Trichloroacetic acid (TCA), Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Workflow:

  • Compound Prep: Dissolve M-ABPH in DMSO. Prepare 10-point serial dilution.

  • Enzyme Mix: Dilute IDO1 (50 nM final) in 50 mM Potassium Phosphate Buffer (pH 6.5) containing 20 mM Ascorbate, 10

    
     Methylene Blue, and 100 
    
    
    
    Catalase.
  • Pre-Incubation (Critical Step): Add 2

    
     compound to 48 
    
    
    
    Enzyme Mix. Incubate 30 min at RT. Why? This allows the pyridine nitrogen to coordinate with the heme iron before substrate competition begins.
  • Reaction Start: Add 50

    
     L-Tryptophan (100 
    
    
    
    final). Incubate 45 min at 37°C.
  • Termination: Add 20

    
     30% TCA. Incubate 30 min at 50°C (hydrolyzes N-formylkynurenine to kynurenine). Centrifuge.
    
  • Detection: Transfer supernatant to fresh plate. Add equal volume Ehrlich’s Reagent (2% in glacial acetic acid). Read Absorbance at 490 nm.

C. Protocol 2: Optical Difference Spectroscopy (Binding Mode)

Objective: Confirm M-ABPH binds directly to the heme iron (Type II binding).

  • Baseline: Measure UV-Vis spectrum (350–500 nm) of IDO1 enzyme (2

    
    ) in buffer.
    
  • Titration: Titrate M-ABPH (0.5 to 10

    
    ).
    
  • Result: A shift in the Soret band (from ~405 nm to ~415-420 nm) indicates direct ligand coordination to the ferric heme iron. This confirms the MOA is competitive with oxygen, distinct from substrate-only competition.

Visualizing the Assay Logic

The following diagram illustrates the kinetic pathway and the specific inhibition point of M-ABPH.

IDO_Assay_Workflow Trp L-Tryptophan (Substrate) IDO_Heme IDO1 Enzyme (Ferrous Heme Fe2+) Trp->IDO_Heme Binding O2 Molecular Oxygen (Cofactor) O2->IDO_Heme Binding Complex_Active Enzyme-Substrate Complex IDO_Heme->Complex_Active Complex_Blocked Inhibited Complex (Pyridine-Fe Coordination) IDO_Heme->Complex_Blocked Binding Inhibitor M-ABPH (Inhibitor) Inhibitor->IDO_Heme Competition NFK N-Formylkynurenine Complex_Active->NFK Oxidation Complex_Blocked->NFK Blocked Kyn Kynurenine (Yellow Pigment) NFK->Kyn Hydrolysis (TCA/Heat) Detection Absorbance @ 490nm (Ehrlich's Reagent) Kyn->Detection Quantification

Caption: Kinetic workflow of the IDO1 assay showing the competitive binding of M-ABPH against Oxygen/Tryptophan and the downstream colorimetric detection.

Data Interpretation & Troubleshooting

Expected Results Table
ObservationInterpretationAction
High IC50 (> 10

)
Low affinity or ester steric hindrance.Repeat assay with hydrolyzed acid form.
Hill Slope

1.0
1:1 Binding stoichiometry.Ideal result.
Hill Slope > 2.0 Aggregation or non-specific binding.Add 0.01% Triton X-100 to buffer.
Signal in "No Enzyme" Compound reacts with Ehrlich's reagent.Use HPLC/LC-MS detection method instead.
Reference Values for Validation

When validating M-ABPH, run Epacadostat in parallel.

  • Epacadostat IC50: Expected range 10–70 nM.

  • 1-Methyl-Tryptophan (1-MT) IC50: Expected range 30–100

    
    .
    
  • If your Epacadostat IC50 is > 200 nM, your enzyme activity is compromised (likely heme oxidation). Add more Ascorbate/Methylene Blue.

References

  • Standard IDO1 Assay Protocol: Sono, M., et al. "Indoleamine 2,3-dioxygenase." Journal of Biological Chemistry, 1996.

  • Z-Factor Validation: Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.

  • Pyridine-Based Inhibitor Mechanism: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 2005. (Cited for pyridine-binding pharmacophore principles).[1]

  • IDO1 Inhibitor Review (Epacadostat/BMS-986205): Prendergast, G.C., et al. "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research, 2017.

  • Amino Acid Analysis Validation Guidelines: Reason, A.J. "Validation of Amino Acid Analysis Methods." Methods in Molecular Biology, 2003.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate
Reactant of Route 2
Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.